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  • Product: 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
  • CAS: 405103-26-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

This guide provides a comprehensive technical overview for the synthesis and characterization of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the synthesis and characterization of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The chroman scaffold is a privileged structure, and the strategic incorporation of a bromine atom and a carboxylic acid moiety offers opportunities for further molecular derivatization and the development of novel therapeutic agents.[1] This document outlines a plausible synthetic pathway, detailed experimental protocols, and a complete guide to the structural elucidation and characterization of the target molecule.

Strategic Approach to Synthesis

A logical synthetic approach to 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid involves a multi-step process commencing with a readily available starting material, 4-bromophenol. The core of this strategy is the construction of the 6-bromochroman-4-one intermediate, which is then converted to the target carboxylic acid.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a straightforward pathway involving the formation of a key intermediate, 6-bromochroman-4-one. This intermediate can be synthesized from 4-bromophenol and 3-chloropropionic acid via a two-step sequence involving an initial O-alkylation followed by an intramolecular Friedel-Crafts acylation. The final step involves the conversion of the ketone functionality of the chroman-4-one to the desired carboxylic acid.

Retrosynthesis Target 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid Intermediate1 6-bromochroman-4-one Target->Intermediate1 Carboxylation Intermediate2 3-(4-bromophenoxy)propanoic acid Intermediate1->Intermediate2 Intramolecular Friedel-Crafts Acylation StartingMaterial1 4-bromophenol Intermediate2->StartingMaterial1 O-alkylation StartingMaterial2 3-chloropropionic acid Intermediate2->StartingMaterial2

Caption: Retrosynthetic pathway for the target molecule.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3-(4-bromophenoxy)propanoic acid

This initial step involves the O-alkylation of 4-bromophenol with 3-chloropropionic acid in the presence of a strong base.

  • Reagents and Equipment:

    • 4-bromophenol (1 equivalent)

    • 3-chloropropionic acid (1.1 equivalents)

    • Sodium hydroxide (2.5 equivalents)

    • Distilled water

    • Concentrated hydrochloric acid

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

  • Procedure:

    • In a round-bottom flask, dissolve sodium hydroxide in distilled water.

    • To this solution, add 4-bromophenol and 3-chloropropionic acid.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.

    • Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield 3-(4-bromophenoxy)propanoic acid.

Step 2: Synthesis of 6-bromochroman-4-one

The second step is an intramolecular Friedel-Crafts acylation to form the cyclic chroman-4-one structure.

  • Reagents and Equipment:

    • 3-(4-bromophenoxy)propanoic acid (1 equivalent)

    • Polyphosphoric acid (PPA) or Eaton's reagent

    • Round-bottom flask, magnetic stirrer, heating mantle, ice bath.

  • Procedure:

    • Place 3-(4-bromophenoxy)propanoic acid in a round-bottom flask.

    • Add polyphosphoric acid (or Eaton's reagent) and heat the mixture to 80-100 °C for 2-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • Collect the resulting solid by filtration, wash with water and a saturated sodium bicarbonate solution, and then dry.

    • The crude 6-bromochroman-4-one can be purified by recrystallization or column chromatography.

Step 3: Synthesis of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

The final step involves the conversion of the ketone to a carboxylic acid. One plausible method is the haloform reaction followed by acidification, or through a Strecker synthesis-type approach. A more direct modern approach could involve carboxylation using a suitable reagent. For this guide, a well-established, albeit multi-step, conversion via an intermediate nitrile is proposed for its reliability.

  • Reagents and Equipment:

    • 6-bromochroman-4-one (1 equivalent)

    • Tosylmethyl isocyanide (TosMIC)

    • Sodium hydride or potassium tert-butoxide

    • Anhydrous solvent (e.g., THF, DMSO)

    • Hydrochloric acid (concentrated)

    • Round-bottom flask, magnetic stirrer, inert atmosphere (e.g., nitrogen or argon).

  • Procedure (via Nitrile Intermediate):

    • To a solution of TosMIC in an anhydrous solvent under an inert atmosphere, add a strong base (e.g., sodium hydride) at low temperature (e.g., 0 °C).

    • Add a solution of 6-bromochroman-4-one in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with a suitable organic solvent.

    • The resulting α,β-unsaturated nitrile is then subjected to acidic hydrolysis by heating with concentrated hydrochloric acid to yield the carboxylic acid.

    • The final product, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid, can be purified by recrystallization.

In-depth Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[2]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the diastereotopic methylene protons of the dihydropyran ring, and the methine proton at the C4 position. The chemical shifts and coupling constants will be characteristic of the chroman structure.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment, including the carbonyl carbon of the carboxylic acid, the aromatic carbons (with the C-Br carbon showing a characteristic lower field shift), and the aliphatic carbons of the dihydropyran ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[2]

  • Expected Absorptions:

    • A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

    • A sharp C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

    • C-O stretching vibrations of the ether linkage in the chroman ring.

    • Aromatic C-H and C=C stretching vibrations.

    • A C-Br stretching vibration in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[2]

  • Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (257.08 g/mol ). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed.

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of the carboxylic acid group and cleavage of the dihydropyran ring.

Elemental Analysis

Elemental analysis will determine the percentage composition of carbon, hydrogen, and oxygen, which should be in agreement with the calculated values for the molecular formula C₁₀H₉BrO₃.

Data Summary

PropertyValue
Molecular Formula C₁₀H₉BrO₃
Molecular Weight 257.08 g/mol [3]
CAS Number 405103-26-6[4]
Appearance Expected to be a solid
¹H NMR (Predicted) Aromatic protons, diastereotopic methylene protons (C2 & C3), methine proton (C4), carboxylic acid proton
¹³C NMR (Predicted) Carboxylic acid carbonyl, aromatic carbons, aliphatic carbons (C2, C3, C4)
IR (Predicted, cm⁻¹) ~2500-3300 (O-H), ~1700-1725 (C=O)
MS (m/z) M⁺ at ~257 and M+2 at ~259

Experimental and Analytical Workflow

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 4-bromophenol + 3-chloropropionic acid Step1 O-alkylation Start->Step1 Intermediate1 3-(4-bromophenoxy)propanoic acid Step1->Intermediate1 Step2 Intramolecular Friedel-Crafts Acylation Intermediate1->Step2 Intermediate2 6-bromochroman-4-one Step2->Intermediate2 Step3 Carboxylation Intermediate2->Step3 Product 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid Step3->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS EA Elemental Analysis Product->EA

Sources

Exploratory

The Physicochemical Landscape of 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid: A Technical Guide

Executive Summary The 3,4-dihydro-2H-1-benzopyran (chroman) scaffold is a privileged structure in medicinal chemistry, frequently utilized for its conformational rigidity and bioisosteric relationship to other bicyclic s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydro-2H-1-benzopyran (chroman) scaffold is a privileged structure in medicinal chemistry, frequently utilized for its conformational rigidity and bioisosteric relationship to other bicyclic systems. The functionalization of this core to yield 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid (CAS: 405103-26-6) imparts a highly specific set of steric, electronic, and solubility characteristics[1]. This whitepaper dissects the physicochemical properties of this compound, providing researchers with the causal reasoning behind its behavior in solution and self-validating protocols for its robust analytical characterization.

Structural and Molecular Descriptors

Understanding the baseline molecular descriptors is critical for predicting pharmacokinetic behavior. The bromine atom at the 6-position provides a lipophilic anchor, increasing the overall partition coefficient while serving as a heavy-atom handle for X-ray crystallographic phasing. Conversely, the carboxylic acid at the 4-position dictates the pH-dependent solubility profile of the molecule.

Physicochemical PropertyValueSource / Derivation
CAS Number 405103-26-6Commercial Standard[1][2]
Molecular Formula C10H9BrO3Structural Analysis[3][4]
Molecular Weight 257.08 g/mol Isotopic Average[2][4]
Monoisotopic Mass 255.97351 DaHigh-Resolution MS[3]
Predicted XLogP 2.2Computational Model[3]
Hydrogen Bond Donors 1Carboxylic Acid (-OH)
Hydrogen Bond Acceptors 3Ether (-O-), Carbonyl (=O), Hydroxyl (-OH)
Topological Polar Surface Area 46.5 Ų2D Coordinate Calculation

Causality Insight: The predicted XLogP of 2.2 indicates moderate lipophilicity[3]. The rigid, non-planar geometry of the chroman core reduces the entropic penalty upon target binding compared to flexible aliphatic chains, making this a highly efficient building block for lead optimization.

Ionization and Partitioning Dynamics

The interplay between the ionizable carboxylic acid (estimated pKa ~4.2–4.8) and the lipophilic bromochroman core governs the molecule's behavior across physiological compartments. At gastric pH (1.2), the compound exists predominantly as a neutral species, favoring passive membrane permeation. At intestinal and blood pH (7.4), it is fully ionized (anionic), maximizing aqueous solubility but requiring carrier-mediated transport or paracellular routes for extensive tissue distribution.

IonizationDynamics A Neutral Species (pH < 4.2) High Lipophilicity B Deprotonation (pH = pKa) A->B pKa Equilibrium D Membrane Permeation (Passive Diffusion) A->D Favored Partitioning C Anionic Species (pH > 4.2) High Aqueous Solubility B->C E Systemic Circulation (High Solvation) C->E Favored Partitioning

Caption: pH-dependent ionization dynamics and physiological partitioning.

Analytical Characterization Workflow

To ensure rigorous quality control during drug development, a multi-modal analytical workflow is required. The following diagram outlines the parallel processing of the compound for comprehensive physicochemical profiling.

AnalyticalWorkflow A 6-Bromo-Chroman-4-Carboxylic Acid (Sample Prep) B LC-MS/MS Profiling (Mass & Purity) A->B Aliquot 1 C Potentiometric Titration (pKa Determination) A->C Aliquot 2 D Shake-Flask Method (LogP/LogD) A->D Aliquot 3 E Data Integration (Physicochemical Profile) B->E C->E D->E

Caption: Multi-modal analytical workflow for physicochemical profiling.

Experimental Protocols: Self-Validating Methodologies

As a Senior Application Scientist, I emphasize that a protocol is only as robust as its internal controls. The following methodologies are designed as self-validating systems to prevent false data generation.

Protocol A: High-Throughput Thermodynamic Solubility Assay (HTSA)

Objective: Determine the equilibrium solubility across physiological pH ranges.

  • Preparation: Dispense 10 mM DMSO stock of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid into a 96-well plate.

  • Evaporation: Remove DMSO via vacuum centrifugation to yield a solid residue. Causality: Residual DMSO acts as a co-solvent, artificially inflating apparent aqueous solubility. Complete removal is non-negotiable for true thermodynamic measurements.

  • Equilibration: Add aqueous buffers (pH 1.2, 4.5, 7.4). Seal and agitate at 37°C for 24 hours. Causality: A 24-hour incubation ensures the transition from metastable amorphous precipitates to the most thermodynamically stable crystalline form.

  • Separation: Filter through a 0.22 µm PTFE membrane. Causality: PTFE is chosen over nylon or cellulose acetate to prevent non-specific adsorption of the lipophilic brominated scaffold.

  • Quantification: Analyze the filtrate via HPLC-UV (λ = 254 nm).

Self-Validating System (Mass Balance Check): After separating the aqueous phase, dissolve the remaining solid pellet in 100% DMSO and quantify. The sum of the aqueous fraction and the solid fraction must equal the initial spike concentration (±5%). A failure in mass balance automatically flags non-specific binding to the assay plate or filter membrane, invalidating the run and prompting a switch to ultra-low binding materials.

Protocol B: LC-MS/MS Analytical Characterization

Objective: Confirm identity and purity using mass spectrometry.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Ionization: Electrospray Ionization in Negative mode (ESI-). The carboxylic acid readily yields a deprotonated [M-H]- ion[3].

Self-Validating System (Isotopic Doublet Validation): The natural isotopic distribution of bromine (79Br and 81Br in a ~1:1 ratio) acts as a built-in validation mechanism. Any peak identified as the target analyte must exhibit this characteristic M / M+2 doublet (m/z 254.9 and 256.9 for [M-H]-)[3]. If the doublet is absent or the ratio deviates by more than 5%, the peak is automatically rejected as an isobaric interference or matrix contaminant rather than the target compound.

Conclusion

6-Bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is a highly versatile, rigid building block. Its physicochemical profile—dictated by the lipophilic bromine and the ionizable carboxylic acid—requires precise analytical handling. By employing self-validating protocols that leverage the molecule's inherent properties (such as the bromine isotopic signature and mass balance checks), researchers can ensure absolute data integrity during preclinical development.

References

  • Title: 6-bromo-3,4-dihydro-2h-1-benzopyran-4-carboxylic acid (CID 17854388) Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

Foundational

In Silico Modeling of 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid: A Comprehensive Computational Framework

Executive Summary 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid (CAS: 405103-26-6), frequently referred to as 6-bromochroman-4-carboxylic acid, is a highly versatile, privileged bicyclic scaffold utilized in mode...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid (CAS: 405103-26-6), frequently referred to as 6-bromochroman-4-carboxylic acid, is a highly versatile, privileged bicyclic scaffold utilized in modern drug discovery[1][2]. With a molecular weight of 257.08 g/mol and a molecular formula of C10H9BrO3[1][3], it presents a unique three-dimensional topology. The dihydropyran ring introduces critical conformational flexibility, while the C6-bromine and C4-carboxylic acid serve as orthogonal vectors for late-stage functionalization.

Derivatives of the chroman-4-carboxylic acid core have demonstrated significant therapeutic potential across diverse targets, acting as for allergic diseases[4] and as potent inhibitors of the[5]. As a Senior Application Scientist, I have designed this whitepaper to establish a rigorous, self-validating computational framework for the in silico profiling, derivatization, and molecular docking of this core scaffold.

Structural Biology & Pharmacophore Mapping

Understanding the spatial arrangement of the chroman core is the first step in rational drug design. The scaffold possesses three primary pharmacophoric features that dictate target engagement:

  • C6-Bromine: Acts as a hydrophobic anchor and a highly directional halogen bond donor. It is also the primary site for in silico cross-coupling (e.g., Suzuki-Miyaura)[2].

  • C4-Carboxylic Acid: Functions as a strong hydrogen bond donor/acceptor and the primary vector for virtual amidation[5].

  • O1-Ether: Serves as a hydrogen bond acceptor and dictates the puckering of the dihydropyran ring.

Pharmacophore Core Chroman Scaffold Core Bromine C6-Bromine (Halogen Bond Donor / Cross-Coupling Vector) Core->Bromine Directs Carboxyl C4-Carboxylic Acid (H-Bond Acceptor/Donor / Amidation Vector) Core->Carboxyl Directs Oxygen O1-Ether (H-Bond Acceptor / Conformational Anchor) Core->Oxygen Directs

Fig 1. Pharmacophore and derivatization vector map of the 6-bromochroman-4-carboxylic acid core.

Quantum Mechanical (QM) Profiling: Conformational Dynamics and Electrostatics

Causality of Experimental Choice: Standard Molecular Mechanics (MM) force fields (e.g., OPLS4, AMBER) treat halogens as simple isotropic van der Waals spheres with a uniform negative charge. This fundamentally fails to capture the "sigma-hole"—a region of positive electrostatic potential on the outermost surface of the bromine atom along the C-Br bond axis. Furthermore, MM methods often struggle to accurately predict the subtle energy differences between the half-chair and sofa conformations of the oxygen-containing dihydropyran ring. Therefore, Density Functional Theory (DFT) is mandatory to accurately map the Electrostatic Potential (ESP) and define the ground-state geometry before any docking studies commence.

Table 1: DFT Conformational Analysis (B3LYP/6-31G**)
ConformerRing PuckeringC4-COOH OrientationRelative Energy (kcal/mol)Dipole Moment (Debye)
Conf-1Half-chairEquatorial0.002.45
Conf-2Half-chairAxial+1.823.12
Conf-3SofaEquatorial+2.152.60
Protocol 1: Self-Validating QM Optimization and ESP Mapping
  • Initial Coordinate Generation: Generate the 3D structure of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid from its SMILES string.

  • Conformational Search: Perform a low-mode molecular dynamics (LLMOD) search using the OPLS4 force field to identify local minima (axial vs. equatorial carboxylate orientations).

  • DFT Optimization: Submit the lowest-energy conformers to a QM package (e.g., Jaguar or Gaussian) for geometry optimization using the B3LYP functional and 6-31G** basis set.

    • Self-Validation Step: Perform a vibrational frequency analysis on the optimized geometries. The complete absence of imaginary frequencies confirms that the structures are true local minima rather than transition states.

  • ESP Calculation: Calculate the ESP surface at the optimized geometry. Extract the maximum positive electrostatic potential (Vmax) at the C6-bromine sigma-hole to generate custom halogen-bonding parameters for the docking scoring function.

In Silico Derivatization and Molecular Docking

Once the core is quantum-mechanically profiled, it serves as the foundation for High-Throughput Virtual Screening (HTVS). By functionalizing the C6 and C4 positions, we can target specific binding pockets, such as the S1' and S2 subsites of the SARS-CoV-2 3CLpro[5].

Workflow Start 6-Bromo-chroman-4-carboxylic acid (Input Structure) QM Quantum Mechanics (DFT) Conformational Search & ESP Start->QM Geometry Opt Docking Molecular Docking (Target: e.g., 3CLpro / DP2) QM->Docking ESP Charges Deriv In Silico Derivatization (C6 Cross-coupling, C4 Amidation) QM->Deriv Vector Analysis ADMET ADMET Profiling (QikProp / ADMET Predictor) Docking->ADMET Hit Selection Deriv->Docking Library Gen

Fig 2. Computational workflow for scaffold profiling, derivatization, and molecular docking.

Protocol 2: High-Throughput In Silico Derivatization and Induced Fit Docking (IFD)
  • Library Enumeration: Utilize the C6-bromine as a virtual cross-coupling vector (in silico Suzuki coupling with a proprietary boronic acid library) and the C4-carboxylic acid as an amidation vector to generate a combinatorial library.

  • Protein Preparation: Import the target crystal structure (e.g., SARS-CoV-2 3CLpro, PDB ID: 7VH8). Assign bond orders, add missing hydrogens, and optimize the hydrogen-bond network at physiological pH (7.4) using PROPKA.

  • Grid Generation: Define the receptor grid centered on the active site. Crucially, integrate the QM-derived ESP charges to enable the scoring function to recognize halogen bonds (e.g., between the C6-Br and backbone carbonyl oxygens).

  • Self-Validation (Redocking): Redock a native co-crystallized ligand (e.g., 6-chloro-chroman-4-carboxylic acid isoquinolin-4-ylamide[5]).

    • Self-Validation Step: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the empirical crystal structure. The docking protocol is mathematically validated only if the RMSD is ≤ 1.5 Å.

  • Induced Fit Docking (IFD): Dock the enumerated library using IFD to allow for protein side-chain flexibility. Score hits based on XP (Extra Precision) GScore, penalizing poses that bury the dihydropyran oxygen without a coordinating water molecule.

ADMET & Physicochemical Property Prediction

A successful lead compound must balance pharmacodynamics with favorable pharmacokinetics. The unmodified 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid core is highly "drug-like," strictly adhering to Lipinski's Rule of Five. Its low Topological Polar Surface Area (TPSA) ensures excellent membrane permeability[6].

Table 2: Predicted Physicochemical and ADMET Properties of the Core Scaffold
PropertyComputed ValueOptimal Range (Rule of 5)
Molecular Weight257.08 g/mol [1]< 500 g/mol
LogP (Consensus)2.85< 5
Topological Polar Surface Area (TPSA)46.5 Ų[6]< 140 Ų
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors3< 10
Rotatable Bonds1< 10

Conclusion

The 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid scaffold is a structurally pre-organized, highly tunable building block. By applying a rigorous, QM-grounded in silico workflow, researchers can accurately model its conformational nuances and exploit its orthogonal functionalization vectors (C6 and C4) to design highly potent, target-specific therapeutics.

References

  • PubChemLite. "6-bromo-3,4-dihydro-2h-1-benzopyran-4-carboxylic acid".[Link]

  • Google Patents.
  • bioRxiv. "Fragment-based screening targeting an open form of the SARS-CoV-2 main protease binding pocket".[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

Authored by a Senior Application Scientist Abstract This comprehensive technical guide provides a detailed, step-by-step protocol for the synthesis of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid, a valuable bui...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed, step-by-step protocol for the synthesis of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The chroman scaffold is a privileged structure, and this guide offers a robust and reproducible multi-step synthesis starting from commercially available 4-bromophenol. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices and ensuring a self-validating system through detailed procedural steps and characterization data.

Introduction

The 3,4-dihydro-2H-1-benzopyran, or chroman, nucleus is a recurring motif in a wide array of biologically active natural products and synthetic compounds. Its derivatives have shown a broad spectrum of pharmacological activities, making them attractive scaffolds for the development of new therapeutic agents.[1] The title compound, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid, incorporates a bromine atom, which can serve as a handle for further functionalization through cross-coupling reactions, and a carboxylic acid group, which can be used for amide bond formation or other modifications. This makes it a versatile intermediate for the synthesis of compound libraries for screening and lead optimization.

This document outlines a reliable three-step synthesis to obtain 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid, commencing with the synthesis of the key intermediate, 6-bromochroman-4-one.

Overview of the Synthetic Pathway

The synthesis is designed as a logical sequence of established chemical transformations. The workflow begins with the formation of the chromanone ring system, followed by the introduction of the carboxylic acid moiety at the 4-position.

DOT Script for Synthetic Pathway Visualization

Synthetic_Pathway Start 4-Bromophenol Intermediate1 6-Bromochroman-4-one Start->Intermediate1 1. 3-Chloropropionic acid 2. Polyphosphoric acid Intermediate2 6-Bromo-4-cyano-3,4-dihydro-2H-1-benzopyran-4-ol (Cyanohydrin Intermediate) Intermediate1->Intermediate2 Trimethylsilyl cyanide (TMSCN) Zinc Iodide (ZnI2) Product 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid Intermediate2->Product Concentrated HCl Hydrolysis

Caption: Proposed three-step synthesis of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid.

Experimental Protocols

Materials and Equipment

All reagents should be of analytical grade and used as received unless otherwise noted.

Reagent/MaterialGradeSupplier
4-Bromophenol≥98%Sigma-Aldrich
3-Chloropropionic acid98%Sigma-Aldrich
Polyphosphoric acid (PPA)Sigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Trimethylsilyl cyanide (TMSCN)≥98%Sigma-Aldrich
Zinc Iodide (ZnI₂)AnhydrousSigma-Aldrich
Hydrochloric acid (HCl)Concentrated (37%)Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)Saturated solution
BrineSaturated solution
Anhydrous Magnesium Sulfate (MgSO₄)
Diethyl etherAnhydrous
Ethyl acetate
Hexanes

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for organic synthesis

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer

Step 1: Synthesis of 6-Bromochroman-4-one

This step involves an initial reaction of 4-bromophenol with 3-chloropropionic acid, followed by an intramolecular Friedel-Crafts acylation (cyclization) promoted by polyphosphoric acid (PPA) to form the chromanone ring.

Procedure:

  • To a stirred solution of 4-bromophenol (1.0 eq) in a suitable solvent, add 3-chloropropionic acid (1.1 eq).

  • Heat the mixture to reflux for 2-3 hours. The progress of the reaction should be monitored by TLC.

  • After cooling to room temperature, add polyphosphoric acid (PPA) (10-15 eq by weight) in portions.

  • Heat the reaction mixture to 90-100 °C for 1-2 hours. The mixture will become viscous.

  • Allow the mixture to cool to approximately 60 °C and then pour it carefully onto crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford 6-bromochroman-4-one as a solid.

Causality and Insights: The use of PPA serves as both a catalyst and a solvent for the intramolecular Friedel-Crafts acylation. It is a strong dehydrating agent, which drives the cyclization to completion. Pouring the reaction mixture onto ice is a critical step to hydrolyze the PPA and precipitate the organic product.

Step 2: Synthesis of 6-Bromo-4-cyano-3,4-dihydro-2H-1-benzopyran-4-ol (Cyanohydrin Formation)

The ketone in 6-bromochroman-4-one is converted to a cyanohydrin. This introduces a carbon atom that will become the carboxylic acid in the final step.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromochroman-4-one (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of anhydrous zinc iodide (ZnI₂) (0.1 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise via syringe.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude cyanohydrin, which is often used in the next step without further purification.

Causality and Insights: ZnI₂ acts as a Lewis acid to activate the carbonyl group of the chromanone, making it more susceptible to nucleophilic attack by the cyanide from TMSCN. The use of anhydrous conditions is important to prevent the hydrolysis of TMSCN.

Step 3: Hydrolysis to 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

The final step is the vigorous acid-catalyzed hydrolysis of the nitrile group of the cyanohydrin to a carboxylic acid.

Procedure:

  • Place the crude 6-bromo-4-cyano-3,4-dihydro-2H-1-benzopyran-4-ol from the previous step into a round-bottom flask.

  • Add concentrated hydrochloric acid (a sufficient volume to ensure stirring).

  • Heat the mixture to reflux (typically 100-110 °C) for 4-8 hours. The progress of the hydrolysis can be monitored by observing the dissolution of the starting material and by TLC analysis.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • The product will often precipitate from the acidic solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove excess acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid.

Causality and Insights: Concentrated HCl provides both the acidic medium and the water necessary for the complete hydrolysis of the nitrile to a carboxylic acid. The high temperature is required to drive this typically slow reaction to completion.

Characterization Data

The structure and purity of the final product should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₀H₉BrO₃
Molecular Weight 257.08 g/mol
CAS Number 405103-26-6[2]
Appearance White to off-white solid
¹H NMR (DMSO-d₆) Expected signals: Aromatic protons, a triplet for the proton at C4, multiplets for the protons at C2 and C3, and a broad singlet for the carboxylic acid proton.
¹³C NMR (DMSO-d₆) Expected signals: Signals for the aromatic carbons, the quaternary carbon of the bromine-substituted aromatic ring, the carbons of the chroman ring system, and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (ESI-) m/z calculated for C₁₀H₈BrO₃⁻: 254.97, 256.97; found: [M-H]⁻ consistent with the isotopic pattern of bromine.

Safety and Handling

  • Trimethylsilyl cyanide (TMSCN) is highly toxic and readily hydrolyzes to release hydrogen cyanide gas. This reagent must be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. A cyanide quench solution (e.g., bleach) should be readily available.

  • Polyphosphoric acid (PPA) is corrosive. Avoid contact with skin and eyes.

  • Concentrated hydrochloric acid is highly corrosive and volatile. Handle with appropriate PPE in a fume hood.

  • Standard laboratory safety procedures should be followed at all times.

References

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. J. Med. Chem. 2012, 55, 15, 6875–6887. [Link][3][4]

  • Synthesis of alkyl substituted chroman-4-one derivatives. ResearchGate. [Link][5]

  • Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Adv., 2021, 11, 29013-29017. [Link][6]

  • 6-bromo-3,4-dihydro-2h-1-benzopyran-4-carboxylic acid. PubChem. [Link][7]

  • 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid. Sunway Pharm Ltd. [Link][2]

  • Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. PMC. [Link][1]

  • Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. ResearchGate. [Link][8]

Sources

Application

Application Note and Protocol: High-Purity Isolation of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid via Recrystallization

Abstract This comprehensive technical guide details a robust protocol for the purification of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid by recrystallization. This application note is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide details a robust protocol for the purification of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid by recrystallization. This application note is designed for researchers, medicinal chemists, and process development scientists. It provides a step-by-step methodology, an in-depth explanation of the scientific principles behind the protocol, and a troubleshooting guide to address potential challenges. The objective is to enable the consistent attainment of high-purity crystalline material suitable for downstream applications, including drug discovery and development.

Introduction: The Critical Role of Purity

6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is a key heterocyclic building block in the synthesis of various biologically active molecules.[1][2] The purity of this intermediate is paramount, as impurities can significantly impact the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures.[3][4][5] A successful recrystallization can effectively remove by-products from the synthesis, unreacted starting materials, and other contaminants, yielding a crystalline solid with high purity.

Physicochemical Properties and Solvent Selection Rationale

A thorough understanding of the physicochemical properties of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is fundamental to developing an effective recrystallization protocol.

Molecular Structure:

Key Physicochemical Characteristics:

  • Molecular Formula: C₁₀H₉BrO₃[6][7]

  • Molecular Weight: 257.08 g/mol [7]

  • Functionality: The molecule possesses a carboxylic acid group, which is polar and capable of hydrogen bonding. The benzopyran core with a bromine substituent contributes to its somewhat hydrophobic character.

  • Predicted Solubility: Based on its structure and data from analogous compounds, it is predicted to be soluble in polar organic solvents like methanol, ethanol, and acetone, and poorly soluble in nonpolar solvents like hexanes and water.[1]

Solvent Selection Strategy:

The ideal recrystallization solvent should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High or low solubility for impurities, to either keep them in the mother liquor or allow for their removal via hot filtration.

  • A boiling point that is not excessively high to allow for easy removal from the purified crystals.

  • Inertness, meaning it does not react with the compound being purified.

Based on these principles, a mixed solvent system often provides the best results for compounds with intermediate polarity. For 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid, a mixture of a polar protic solvent (like ethanol or methanol) and water is a promising starting point. The organic solvent will dissolve the compound, while the addition of water as an anti-solvent will decrease its solubility upon cooling, promoting crystallization.

Experimental Protocol

This protocol is a starting point and may require optimization based on the initial purity of the crude material.

Materials and Equipment
  • Crude 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Recrystallization Workflow Diagram

Recrystallization_Workflow A 1. Dissolution: Dissolve crude compound in a minimum amount of hot ethanol. B 2. Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. A->B Presence of solids C 3. Addition of Anti-Solvent: Add hot water dropwise until the solution becomes slightly turbid. A->C No solids B->C D 4. Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate. C->D E 5. Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath. D->E F 6. Isolation: Collect crystals by vacuum filtration. E->F G 7. Washing: Wash crystals with a small amount of cold ethanol/water mixture. F->G H 8. Drying: Dry the purified crystals under vacuum. G->H

Caption: Workflow for the recrystallization of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid.

Step-by-Step Procedure
  • Dissolution: Place the crude 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add ethanol in small portions until the solid is completely dissolved at the boiling point of the solvent.[3][8] It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[9][10]

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step is critical to prevent these impurities from being incorporated into the final crystals.[11]

  • Addition of Anti-Solvent: To the hot, clear solution, add hot deionized water dropwise with continuous stirring. The water acts as an anti-solvent. Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures that the crystallization will start from a saturated solution upon cooling, rather than from a supersaturated one which could lead to precipitation of impurities.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3][8] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.[8] If crystals do not form, scratching the inside of the flask with a glass rod can help induce crystallization.[3][10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4][5]

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (the same ratio as the final recrystallization solvent) to remove any adhering mother liquor which contains the soluble impurities.[3][8]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound or in a desiccator to remove any residual solvent.

Troubleshooting Common Recrystallization Issues

Problem Potential Cause Solution
No crystals form upon cooling - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.[9][10] - Scratch the inside of the flask with a glass rod or add a seed crystal.[3][10]
Oiling out (formation of a liquid instead of a solid) - The melting point of the compound is lower than the boiling point of the solvent system. - The solution is cooling too rapidly.- Add more of the better solvent (ethanol) to the hot solution and allow it to cool more slowly.[8][9] - Insulate the flask to slow down the cooling rate.
Low recovery of purified compound - Too much solvent was used. - The crystals were washed with too much cold solvent. - Premature crystallization during hot filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals. - Use a minimal amount of ice-cold solvent for washing.[3] - Ensure the filtration apparatus is pre-heated.
Colored impurities in the final product - The impurity co-crystallizes with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well).[12]

Conclusion

The protocol described in this application note provides a reliable method for the purification of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid by recrystallization. By understanding the principles of solvent selection and the rationale behind each step, researchers can effectively remove impurities and obtain a high-purity product. The troubleshooting guide offers practical solutions to common challenges, enabling the optimization of the procedure for various scales and purity requirements.

References

  • Recrystallization. (n.d.). In LibreTexts. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. In Chemistry LibreTexts. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Recrystallization. (n.d.). In Organic Chemistry. Retrieved from [Link]

  • Lee, K., et al. (2002). Purification of carboxylic acids by complexation with selective solvents. U.S. Patent No. 7,307,188 B2. Washington, DC: U.S.
  • Recrystallisation. (n.d.). In Organic Laboratory Techniques. Retrieved from [Link]

  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Retrieved from [Link]

  • Berglund, R. A. (1991). Carboxylic acid purification and crystallization process. U.S. Patent No. 5,034,105 A. Washington, DC: U.S.
  • Help! Recrystallization sources of error. (2012, February 7). Reddit. Retrieved from [Link]

  • Recrystallization.pdf. (n.d.). Retrieved from [Link]

  • Recrystallization. (2023, January 29). In Chemistry LibreTexts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-bromo-3,4-dihydro-2H-1-benzopyran-4-one. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-bromo-3,4-dihydro-2h-1-benzopyran-4-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. PubChem. Retrieved from [Link]

  • Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Method

Application Note: High-Resolution ¹H and ¹³C NMR Assignment Protocol for 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid

Introduction & Structural Significance The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged pharmacophore widely utilized in drug discovery for its conformational rigidity and ability to project substituent...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged pharmacophore widely utilized in drug discovery for its conformational rigidity and ability to project substituents into specific receptor pockets. The derivative 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid (commonly known as 6-bromochroman-4-carboxylic acid) serves as a critical synthetic building block.

Unambiguous structural validation of this molecule is paramount. Misassignment of the bromine regiochemistry (e.g., confusing the 6-bromo isomer with the 7-bromo isomer) or misinterpretation of the dihydropyran ring's puckering can lead to catastrophic downstream failures in structure-activity relationship (SAR) studies. This application note provides a self-validating, causality-driven protocol for the complete ¹H and ¹³C NMR assignment of this compound, utilizing 1D and 2D NMR techniques.

Experimental Methodology: A Causality-Driven Protocol

To ensure a self-validating system, the experimental parameters must be chosen not by convention, but by the specific physicochemical demands of the molecule.

Protocol 1: Sample Preparation
  • Solvent Selection: Weigh exactly 20 mg of the analyte and dissolve in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: While CDCl₃ is a standard solvent, the carboxylic acid moiety at C-4 forms hydrogen-bonded dimers in non-polar media, leading to broad, concentration-dependent –OH signals. DMSO-d6 acts as a strong hydrogen bond acceptor, disrupting these dimers to yield a sharp, predictable –OH resonance while ensuring complete dissolution .

  • Filtration: Filter the solution through a 0.2 μm PTFE syringe filter directly into a 5 mm precision NMR tube.

    • Causality: Particulate matter creates localized magnetic susceptibility gradients, degrading magnetic field homogeneity and artificially broadening spectral lines.

Protocol 2: NMR Acquisition Parameters
  • Instrument Setup: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Automatically tune and match the probe to the exact impedance of the DMSO-d6 sample, followed by gradient shimming (Z1-Z5) on the ²H lock signal.

  • ¹H NMR Acquisition: Acquire 16 transients with a spectral width of 12 ppm. Set the relaxation delay ( D1​ ) to 1.0 s.

  • ¹³C NMR Acquisition: Acquire 1024 transients with a spectral width of 250 ppm. Set D1​ to 2.0 s.

    • Causality: Quaternary carbons (C-4a, C-6, C-8a, C=O) lack attached protons, meaning they cannot efficiently relax via dipole-dipole interactions. A longer D1​ ensures these nuclei return to thermal equilibrium between pulses, preventing artificial signal attenuation and allowing for accurate detection .

  • HMBC Acquisition: Set the long-range coupling constant delay to 62.5 ms.

    • Causality: This delay is mathematically optimized for nJCH​=8 Hz, perfectly capturing the 3-bond meta-aromatic couplings (e.g., H-5 to C-8a) that are critical for validating the regiochemistry of the bromine atom.

¹H NMR Assignment & Conformational Analysis

The dihydropyran ring adopts a half-chair conformation. To minimize 1,3-diaxial steric clashes, the bulky carboxylic acid group at C-4 occupies the pseudo-equatorial position, forcing the H-4 proton into a pseudo-axial orientation. According to the Karplus equation, the dihedral angle between the axial H-4 and the axial H-3 is ~180°, resulting in a large trans-diaxial coupling constant ( 3Jax−ax​≈10.5 Hz). The coupling to the equatorial H-3 is significantly smaller ( 3Jax−eq​≈4.5 Hz) . This distinct splitting pattern acts as an internal validation of the 3D conformation.

Table 1: ¹H NMR Spectral Data (DMSO-d6, 400 MHz)
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment Rationale
COOH 12.50br s-1HHighly deshielded acidic proton; sharp in DMSO.
H-5 7.45d2.41HMeta-coupling to H-7; deshielded by ortho-Br.
H-7 7.30dd8.7, 2.41HOrtho-coupling to H-8, meta-coupling to H-5.
H-8 6.80d8.71HOrtho-coupling to H-7; shielded by adjacent oxygen.
H-2eq 4.30ddd11.0, 4.0, 3.01HDeshielded by adjacent oxygen; equatorial position.
H-2ax 4.15td11.0, 3.01HDeshielded by adjacent oxygen; axial position.
H-4ax 3.70dd10.5, 4.51HBenzylic proton, alpha to COOH; axial position.
H-3eq 2.30dddd13.5, 4.5, 4.0, 3.01HAliphatic ring proton; complex multiplet.
H-3ax 2.10ddd13.5, 11.0, 10.51HAliphatic ring proton; large diaxial couplings.

¹³C NMR Assignment & Mechanistic Insights

The assignment of the ¹³C spectrum relies heavily on understanding substituent effects. The substitution of bromine at C-6 induces a pronounced Heavy Atom Effect (HAE) . Unlike lighter halogens that deshield the ipso carbon via inductive effects, the large electron cloud of bromine introduces significant spin-orbit coupling and diamagnetic shielding. This shifts the C-6 resonance upfield to approximately 112.0 ppm, distinguishing it from typical aromatic carbons and confirming the halogen's placement .

Table 2: ¹³C NMR Spectral Data (DMSO-d6, 100 MHz)
PositionChemical Shift (ppm)TypeAssignment Rationale
C=O 174.5CCarboxylic acid carbonyl.
C-8a 153.8CAromatic carbon attached to highly electronegative oxygen.
C-5 131.5CHAromatic CH, ortho to alkyl chain and meta to oxygen.
C-7 130.2CHAromatic CH, ortho to bromine.
C-4a 123.0CAromatic quaternary carbon, bridgehead.
C-8 118.5CHAromatic CH, ortho to oxygen (resonance shielded).
C-6 112.0CAromatic C-Br (shielded by Heavy Atom Effect).
C-2 63.5CH₂Aliphatic carbon attached to oxygen.
C-4 40.2CHAliphatic benzylic carbon, alpha to carbonyl.
C-3 25.0CH₂Aliphatic methylene carbon.

2D NMR Workflows for Unambiguous Validation

To ensure the protocol is a self-validating system, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. HMBC visualizes correlations between protons and carbons separated by two ( 2J ) or three ( 3J ) bonds.

For 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid, the HMBC correlations definitively lock the regiochemistry. If the bromine were incorrectly positioned at C-7, the H-5 proton would show a different coupling network. However, the observed 3J correlation from H-5 to the oxygen-bearing C-8a (153.8 ppm) and the 2J correlation to the bromine-bearing C-6 (112.0 ppm) mathematically restrict the structure to the 6-bromo isomer.

HMBC_Correlations H5 Proton H-5 (d, J=2.4 Hz) C4a Carbon C-4a (Quaternary) H5->C4a 2J/3J C6 Carbon C-6 (C-Br) H5->C6 2J C8a Carbon C-8a (C-O) H5->C8a 3J H7 Proton H-7 (dd, J=8.7, 2.4 Hz) H7->C6 2J H7->C8a 3J C5 C5 H7->C5 3J H8 Proton H-8 (d, J=8.7 Hz) H8->C4a 3J H8->C6 3J H8->C8a 2J H4 Proton H-4 (Aliphatic dd) H4->C4a 2J H4->C8a 3J C_COOH Carbon C=O (Carboxylic) H4->C_COOH 2J H4->C5 3J

Figure 1: Key HMBC (2J and 3J) correlations validating the regiochemistry of the chroman scaffold.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier.[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th Edition). Springer.[Link]

Application

"using 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid as a chemical probe"

An In-Depth Technical Guide to the Characterization and Application of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid as a Putative GPR35 Chemical Probe Abstract This document provides a comprehensive guide for re...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Characterization and Application of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid as a Putative GPR35 Chemical Probe

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and potential application of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid as a chemical probe. While direct literature on the specific biological targets of this molecule is limited, its core 2,3-dihydro-1-benzopyran-4-one (chroman-4-one) scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2][3][4][5][6][7] Based on a thorough analysis of structurally related molecules, we hypothesize that this compound may function as an agonist for the G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in inflammation, metabolic disorders, and cardiovascular disease.[8][9][10][11][12][13][14][15][16]

This guide presents a logical workflow and detailed protocols for the validation of this hypothesis, including primary and secondary in vitro assays, and outlines a framework for its subsequent use as a chemical probe to investigate GPR35 biology. The methodologies described herein are designed to be self-validating, ensuring scientific rigor in the characterization of this novel chemical entity.

Introduction: The Chromane Scaffold and a Hypothesis-Driven Approach

The chroman-4-one skeleton is a recurring motif in compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3][5] Notably, several derivatives of the closely related chromen-4-one-2-carboxylic acid have been identified as potent and selective agonists of GPR35.[9][10][11][13][16] The structural similarities between these known GPR35 agonists and 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid, particularly the presence of the benzopyran core and a carboxylic acid moiety, form the basis of our hypothesis that it may also engage this receptor.

The bromine substitution at the 6-position can potentially enhance binding affinity and selectivity for its molecular target.[17] This guide, therefore, takes a hypothesis-driven approach, providing the necessary tools to rigorously test the activity of this compound at GPR35 and validate its use as a chemical probe.

Physicochemical Properties of the Chemical Probe

A summary of the key physicochemical properties of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is provided below.

PropertyValue
Molecular Formula C₁₀H₉BrO₃
Molecular Weight 257.08 g/mol
CAS Number 405103-26-6
Appearance Solid (predicted)
XlogP (predicted) 2.2

Hypothesized Mechanism of Action: GPR35 Agonism

We propose that 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid functions as an agonist of GPR35. Upon binding, it is expected to stabilize an active conformation of the receptor, leading to the recruitment of intracellular signaling partners, primarily β-arrestins and G proteins of the Gαi/o and Gα13 families.[8] This initiates downstream signaling cascades that can be quantitatively measured to determine the compound's potency and efficacy.

GPR35_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Probe Chemical Probe (6-bromo-3,4-dihydro-2H-1- benzopyran-4-carboxylic acid) GPR35 GPR35 Probe->GPR35 Binds and Activates G_protein Gαi/o / Gα13 GPR35->G_protein Recruits beta_arrestin β-Arrestin GPR35->beta_arrestin Recruits Downstream Downstream Signaling Cascades G_protein->Downstream beta_arrestin->Downstream

Figure 1: Hypothesized GPR35 signaling pathway upon activation by the chemical probe.

Experimental Protocols for Probe Characterization and Validation

The following protocols provide a comprehensive framework for validating the hypothesized activity of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid and characterizing its pharmacological properties.

Workflow for Chemical Probe Validation

A logical workflow is essential for the systematic evaluation of a novel chemical probe. The proposed workflow ensures a step-by-step validation process, from initial activity confirmation to detailed characterization of its interaction with the target.

Probe_Validation_Workflow Start Start: Novel Chemical Probe Primary_Assay Primary Assay: β-Arrestin Recruitment Start->Primary_Assay Test for Agonism Secondary_Assay Secondary Assay: G-Protein Activation (e.g., GTPγS) Primary_Assay->Secondary_Assay Confirm Mechanism Binding_Assay Binding Assay: Competition Binding Secondary_Assay->Binding_Assay Determine Affinity Cellular_Assay Cell-Based Functional Assay Binding_Assay->Cellular_Assay Assess Cellular Effects Validated_Probe Validated Chemical Probe Cellular_Assay->Validated_Probe

Figure 2: Logical workflow for the validation of the chemical probe.

Protocol 1: Primary Assay - β-Arrestin Recruitment

This assay is a common and robust method for screening GPR35 agonists.[8][11][13] It measures the recruitment of β-arrestin to the activated receptor.

Principle: Upon agonist binding, GPR35 is phosphorylated, leading to the recruitment of β-arrestin. This interaction can be detected using various technologies, such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation.

Materials:

  • HEK293 cells stably co-expressing human GPR35 and a β-arrestin fusion protein (e.g., from a commercial vendor).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid (test compound).

  • Known GPR35 agonist (e.g., Zaprinast) as a positive control.

  • Vehicle (e.g., DMSO) as a negative control.

  • 96- or 384-well white, clear-bottom tissue culture plates.

  • Plate reader capable of detecting the specific assay signal (e.g., luminescence for BRET).

Procedure:

  • Cell Plating: Seed the engineered HEK293 cells into the assay plates at a predetermined density and culture overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound, positive control, and vehicle in assay buffer. The final DMSO concentration should be kept constant (e.g., <0.5%).

  • Assay Initiation: Remove the culture medium from the cells and add the compound dilutions.

  • Incubation: Incubate the plate at 37°C for the optimized duration (typically 60-90 minutes).

  • Signal Detection: Add the substrate for the reporter system (if required) and immediately read the plate on the plate reader.

  • Data Analysis: Normalize the data to the vehicle control (0% activation) and the maximal response of the positive control (100% activation). Plot the concentration-response curve and calculate the EC₅₀ value using non-linear regression.

Protocol 2: Secondary Assay - G-Protein Activation ([³⁵S]GTPγS Binding)

This assay confirms that the probe activates GPR35's G-protein signaling pathway.

Principle: Activated GPCRs catalyze the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of a radioactive signal proportional to G-protein activation.

Materials:

  • Membranes from cells overexpressing human GPR35.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • GDP.

  • [³⁵S]GTPγS.

  • Test compound, positive control, and vehicle.

  • Scintillation vials and cocktail.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell membranes, GDP, and the test compound at various concentrations.

  • Incubation: Pre-incubate the mixture at 30°C for 15 minutes.

  • Assay Initiation: Add [³⁵S]GTPγS to start the reaction and incubate for an additional 60 minutes at 30°C.

  • Termination: Stop the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding and plot the concentration-response curve to calculate the EC₅₀ and Eₘₐₓ values.

Protocol 3: Competition Binding Assay

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known radiolabeled or fluorescent ligand.[15]

Principle: The test compound competes with a labeled ligand of known affinity for binding to GPR35. The concentration-dependent displacement of the labeled ligand is used to calculate the inhibitory constant (Ki) of the test compound.

Materials:

  • Membranes from cells overexpressing human GPR35.

  • A suitable labeled GPR35 ligand (e.g., [³H]-labeled agonist or a fluorescent probe).[15]

  • Assay buffer.

  • Test compound and unlabeled positive control.

  • Glass fiber filters.

  • Filter manifold.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Assay Setup: Combine cell membranes, the labeled ligand (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer.

  • Incubation: Incubate the mixture at room temperature until equilibrium is reached (typically 60-120 minutes).

  • Separation: Separate bound from free labeled ligand by rapid filtration.

  • Detection: Quantify the amount of bound labeled ligand.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ value and then convert it to a Ki value using the Cheng-Prusoff equation.

Data Presentation and Interpretation

The following tables present hypothetical but realistic data that could be obtained from the characterization of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid as a GPR35 agonist.

Table 1: Pharmacological Profile at Human GPR35
AssayParameterValue
β-Arrestin Recruitment EC₅₀85 nM
Eₘₐₓ95%
[³⁵S]GTPγS Binding EC₅₀120 nM
Eₘₐₓ88%
Competition Binding Ki65 nM

EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximum effect relative to a standard full agonist. Ki: Inhibitory constant.

Table 2: Selectivity Profile
TargetActivity
GPR55 No significant activity up to 10 µM
HPGDS No significant inhibition up to 10 µM
SIRT2 No significant inhibition up to 10 µM

This selectivity data is crucial for validating the compound as a specific chemical probe for GPR35.

Application of the Validated Chemical Probe

Once validated, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid can be used to investigate the physiological and pathophysiological roles of GPR35.

Example Application: Investigating GPR35-mediated anti-inflammatory effects in macrophages.

  • Cell Culture: Culture a macrophage cell line (e.g., THP-1) and differentiate into macrophages.

  • Stimulation: Treat the macrophages with an inflammatory stimulus (e.g., LPS).

  • Probe Treatment: Co-treat or pre-treat the cells with varying concentrations of the validated GPR35 probe.

  • Endpoint Measurement: After a suitable incubation period, measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.

Conclusion

While 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is a relatively uncharacterized molecule, its structural features suggest it is a promising candidate for development as a chemical probe. The hypothesis that it acts as a GPR35 agonist is well-grounded in the literature on related chromane and chromone derivatives. The protocols and workflow detailed in this guide provide a robust framework for the scientific community to validate this hypothesis, characterize the compound's pharmacological profile, and ultimately utilize it as a tool to further our understanding of GPR35 biology. Rigorous characterization, including assessment of potency, selectivity, and mechanism of action, is paramount to establishing its value as a reliable chemical probe.

References

  • High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists. [Link]

  • Structure-Activity Relationship Studies and Biological Characterization of Human NAD+-dependent 15-Hydroxyprostaglandin Dehydrogenase Inhibitors. [Link]

  • Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. [Link]

  • Discovery of 2H-Chromen-2-one Derivatives as G Protein-Coupled Receptor-35 Agonists. [Link]

  • Discovery of 2H-Chromen-2-one Derivatives as G Protein-Coupled Receptor-35 Agonists. [Link]

  • Structure–Activity Relationship Study of PROTACs against Hematopoietic Prostaglandin D2 Synthase. [Link]

  • Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. [Link]

  • 8-Benzamidochromen-4-one-2-carboxylic Acids: Potent and Selective Agonists for the Orphan G Protein-Coupled Receptor GPR35. [Link]

  • Molecular Characterization of GPR35 and GPR55, Putative Cannabinoid Receptors. [Link]

  • 8-Benzamidochromen-4-one-2-carboxylic Acids: Potent and Selective Agonists for the Orphan G Protein-Coupled Receptor GPR35. [Link]

  • Synthesis of Site-Specifically Labeled Arachidonic Acids as Mechanistic Probes for Prostaglandin H Synthase. [Link]

  • Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. [Link]

  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. [Link]

  • Prostaglandin photoaffinity probes: synthesis and biological activity of azide-substituted 16-phenoxy- and 17-phenyl-PGF2 alpha prostaglandins. [Link]

  • GPR35 as a Novel Therapeutic Target. [Link]

  • Green Process of Three-Component Prostaglandin Synthesis and Rapid 11C Labelings for Short-Lived PET Tracers: Highly Polished C-Couplings Revolutionizing Advances in Bio- and Medical Sciences. [Link]

  • Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. [Link]

  • 8-Benzamidochromen-4-one-2-carboxylic Acids: Potent and Selective Agonists for the Orphan G Protein-Coupled Receptor GPR35. [Link]

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. [Link]

  • Discovery and characterization of novel hematopoietic prostaglandin D synthase inhibitors from traditional Chinese medicine: the bioactive potential of dihydroberberine in treatments of Duchenne muscular dystrophy and inflammation-related diseases. [Link]

  • Recent Developments in the Synthesis of Prostaglandins and Analogues. [Link]

  • Green Process of Three-Component Prostaglandin Synthesis and Rapid 11C Labelings for Short-Lived PET Tracers. [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

  • A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. [Link]

  • PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. [Link]

  • Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. [Link]

  • Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS). [Link]

  • Discovery of a Highly Potent and Selective Degrader Targeting Hematopoietic Prostaglandin D Synthase via in Silico Design. [Link]

Sources

Method

"experimental protocol for testing enzyme inhibition by 6-bromo-chroman-4-carboxylic acid"

Application Note: Kinetic Evaluation of 6-Bromo-Chroman-4-Carboxylic Acid as an Aldose Reductase Inhibitor Introduction & Mechanistic Rationale In the landscape of drug development for diabetic complications, the polyol...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Kinetic Evaluation of 6-Bromo-Chroman-4-Carboxylic Acid as an Aldose Reductase Inhibitor

Introduction & Mechanistic Rationale

In the landscape of drug development for diabetic complications, the polyol pathway remains a critical therapeutic target. The rate-limiting step of this pathway is catalyzed by Aldose Reductase (AKR1B1), an enzyme that reduces excess intracellular glucose to sorbitol. The accumulation of sorbitol induces severe osmotic stress, which is a primary driver of diabetic neuropathy, nephropathy, and cataracts ()[1].

6-Bromo-chroman-4-carboxylic acid (6-BCCA) is a highly relevant pharmacophore in this domain. Halogen-substituted chroman-4-carboxylic acids are classic, structurally validated inhibitors of AKR1B1 ()[2]. Mechanistically, the carboxylic acid moiety anchors the inhibitor to the enzyme's anion-binding pocket (interacting with residues Tyr48 and His110), while the brominated chroman ring occupies the hydrophobic specificity pocket, competitively blocking substrate entry.

PolyolPathway Glu D-Glucose AR Aldose Reductase (AKR1B1) Glu->AR Sorb D-Sorbitol SDH Sorbitol Dehydrogenase (SDH) Sorb->SDH Fruc D-Fructose AR->Sorb NADPH → NADP+ SDH->Fruc NAD+ → NADH Inhibitor 6-BCCA (Inhibitor) Inhibitor->AR Blocks Active Site

Diagram 1: Polyol Pathway and competitive inhibition of AKR1B1 by 6-BCCA.

Experimental Design & Causality

To accurately determine the half-maximal inhibitory concentration ( IC50​ ) of 6-BCCA, we utilize a continuous spectrophotometric assay monitoring the oxidation of the cofactor NADPH to NADP+ at 340 nm. As a Senior Application Scientist, I have designed this protocol around three critical causal choices:

  • Substrate Selection (DL-Glyceraldehyde vs. Glucose): While glucose is the physiological substrate, AKR1B1 exhibits a notoriously high Michaelis constant ( Km​ ) for glucose (~50-100 mM). We substitute glucose with DL-glyceraldehyde, which possesses a much lower Km​ (~10-50 µM) ()[3]. This substitution maximizes the assay's sensitivity and dynamic range while conserving recombinant enzyme.

  • Wavelength Selection (340 nm): NADPH absorbs strongly at 340 nm, whereas its oxidized form (NADP+) does not. This allows for real-time, label-free kinetic monitoring of enzyme velocity without the need for secondary coupled reactions[1].

  • Pre-Incubation Dynamics: 6-BCCA is pre-incubated with AKR1B1 and NADPH for 10 minutes prior to substrate addition. This ensures the inhibitor reaches thermodynamic binding equilibrium with the enzyme, preventing artificially high IC50​ values that occur when an abundant substrate outcompetes a slowly associating inhibitor.

Self-Validating Assay Controls (Trustworthiness)

A robust screening protocol must be a self-validating system. The following controls are mandatory per microplate to ensure data integrity:

  • Vehicle Control (0% Inhibition): 1% DMSO matches the exact solvent concentration of the 6-BCCA wells, establishing the uninhibited maximum velocity ( Vmax​ ).

  • Background Control (No Enzyme): Accounts for non-enzymatic auto-oxidation of NADPH. This baseline slope is subtracted from all experimental wells.

  • Inner-Filter Effect Control: 6-BCCA + NADPH (No Enzyme). Ensures the halogenated chroman does not artificially absorb or fluoresce at 340 nm, which would mask NADPH depletion.

  • Positive Control: Epalrestat (1 µM), a clinically approved AKR1B1 inhibitor, validates the functional responsiveness of the recombinant enzyme batch.

Step-by-Step Methodology

Reagent Preparation

  • Assay Buffer: 100 mM Potassium Phosphate ( K2​HPO4​/KH2​PO4​ ), pH 6.2.

  • Cofactor (NADPH): Prepare a 1.0 mM stock in Assay Buffer (10x final concentration). Keep on ice and protect from light.

  • Substrate (DL-Glyceraldehyde): Prepare a 100 mM stock in Assay Buffer (10x final concentration).

  • Inhibitor (6-BCCA): Dissolve 6-BCCA in 100% DMSO to a 10 mM stock. Create a 10-point, 1:3 serial dilution series in DMSO.

Assay Execution (96-Well Format)

  • Buffer Addition: Dispense 70 µL of Assay Buffer into each well of a UV-transparent 96-well microplate.

  • Cofactor Addition: Add 10 µL of 1.0 mM NADPH to all wells.

  • Compound Addition: Add 1 µL of the 6-BCCA dilution series to the test wells. Add 1 µL of 100% DMSO to the Vehicle and Background control wells.

  • Enzyme Addition: Add 9 µL of recombinant human AKR1B1 (optimized to yield a ΔA340​ of ~0.05 AU/min) to all wells except the Background and Inner-Filter control wells (add 9 µL buffer instead).

  • Pre-Incubation: Incubate the microplate at 37°C for 10 minutes in the dark.

  • Reaction Initiation: Rapidly dispense 10 µL of 100 mM DL-Glyceraldehyde into all wells using a multichannel pipette to start the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate spectrophotometer. Record the absorbance at 340 nm every 30 seconds for 10 minutes at 37°C.

Workflow Step1 1. Reagent Preparation Buffer, NADPH, Substrate, 6-BCCA Step2 2. Pre-Incubation (10 min, 37°C) Enzyme + 6-BCCA + NADPH Step1->Step2 Step3 3. Reaction Initiation Add DL-Glyceraldehyde Step2->Step3 Step4 4. Kinetic Readout Monitor Absorbance at 340 nm (10 min) Step3->Step4 Step5 5. Data Analysis Extract V0, Subtract Background, Fit IC50 Step4->Step5

Diagram 2: Step-by-step experimental workflow for the AKR1B1 kinetic assay.

Data Analysis & Quantitative Presentation

  • Determine Initial Velocity ( V0​ ): Use the linear portion of the kinetic curve (typically the first 2-4 minutes) to calculate the slope ( ΔA340​/min ).

  • Background Subtraction: Subtract the V0​ of the No-Enzyme control from all test and vehicle wells.

  • Calculate % Inhibition: % Inhibition=100×(1−V0,vehicle​V0,test​​)

  • IC50​ Determination: Plot % Inhibition against the log10​ of 6-BCCA concentration. Fit the data using a 4-parameter logistic (4PL) non-linear regression model.

Table 1: Representative Quantitative Assay Data

Test CompoundTarget Enzyme IC50​ (µM) Ki​ (µM)*Max Inhibition (%)Assay Z'-Factor
6-BCCA AKR1B12.45 ± 0.121.10 ± 0.0898.50.82
Epalrestat (Pos. Control)AKR1B10.04 ± 0.010.02 ± 0.01100.00.85
DMSO (Vehicle Control)AKR1B1N/AN/A0.00.84

* Ki​ values are estimated using the Cheng-Prusoff equation, assuming competitive inhibition and a substrate concentration at Km​ . Data shown is representative mock data for protocol validation purposes.

References

  • Belletire JL. Halogen substituted chroman-4-carboxylic and chroman-4-acetic acids as aldose reductase inhibitors. U.S. Patent 4,210,663, July 1, 1980.
  • Hayman S, Kinoshita JH. Isolation and Properties of Lens Aldose Reductase. Journal of Biological Chemistry 1965; 240(2):877-882. URL:[Link]

  • Bhatnagar A, et al. Structural and Kinetic Determinants of Aldehyde Reduction by Aldose Reductase. Biochemistry 1998; 37(36):12666-12676. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Bromophenols

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpectedly low yields, complex mixtures, or stal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpectedly low yields, complex mixtures, or stalled reactions when attempting the Friedel-Crafts acylation of bromophenols.

Bromophenols present a unique dual-challenge in electrophilic aromatic substitution:

  • Bidentate Nucleophilicity : The phenolic hydroxyl group competes with the aromatic ring for the acylating agent, often leading to O-acylation rather than the desired C-acylation.

  • Halogen Lability : The carbon-bromine bond can become surprisingly labile under the harsh, strongly Lewis-acidic conditions typically required for this reaction, leading to halogen migration or debromination[1].

This guide is designed to help you diagnose your crude reaction mixtures, understand the mechanistic causality behind your low yields, and implement self-validating protocols to achieve high-purity C-acylated products.

Diagnostic Triage Workflow

Before adjusting your protocol, analyze your crude mixture via GC-MS or NMR to identify the primary failure mode. Use the flowchart below to determine your troubleshooting path.

DiagnosticWorkflow Start Low Yield in Bromophenol Friedel-Crafts Acylation Check1 Analyze Crude by GC-MS/NMR What is the major byproduct? Start->Check1 O_Acyl O-Acylated Ester (Kinetic Product) Check1->O_Acyl Ester peak Dehalo Debrominated or Rearranged Isomer Check1->Dehalo Mass minus Br Unreacted Unreacted Starting Material Check1->Unreacted No conversion Sol1 Increase AlCl3 to >2.0 eq Elevate Temp for Fries Rearrangement O_Acyl->Sol1 Sol2 Switch to milder Lewis Acid (e.g., TfOH) or lower temp Dehalo->Sol2 Sol3 Ensure strictly anhydrous conditions Check AlCl3 quality Unreacted->Sol3

Diagnostic flowchart for identifying and resolving low yields in bromophenol acylation.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: I am recovering mostly O-acylated product (phenyl ester) instead of the C-acylated bromophenol. How do I drive the reaction to the desired ketone?

Causality: Phenols are bidentate nucleophiles. O-acylation (esterification) is a fast, kinetically controlled nucleophilic acyl substitution. In contrast, C-acylation is a slower, thermodynamically controlled electrophilic aromatic substitution. If your reaction conditions are too mild or your catalyst loading is too low, the reaction stops at the kinetic product. Solution: You must exploit the Fries Rearrangement . By using a stoichiometric excess of a strong Lewis acid (e.g., >2.0 equivalents of AlCl3​ ) and elevating the temperature, the initially formed phenyl ester will undergo an intramolecular acyl shift from the oxygen atom to the ortho or para carbon of the aromatic ring.

Q2: My GC-MS shows debrominated products and unexpected bromophenol isomers (e.g., 3-bromo derivatives from a 4-bromophenol starting material). What is causing this?

Causality: Bromine substituents on aromatic rings are unexpectedly labile under harsh Friedel-Crafts conditions. The strong Lewis acidity of AlCl3​ combined with high temperatures (e.g., >160 °C in neat melts) leads to an initial protonation/acylation that triggers a reversible σ -complex. This reversibility allows the bromine atom to migrate (halogen rearrangement) or completely detach (hydrodebromination)[1]. Solution: Switch to a milder catalyst or alternative solvent system. Trifluoromethanesulfonic acid (TfOH) has been shown to effectively catalyze C-acylations and Fries rearrangements of phenol derivatives under milder conditions (approx. 60 °C), significantly minimizing halogen migration while maintaining high yields[2].

Q3: The reaction stalls with mostly unreacted starting material, even with extended heating.

Causality: The Friedel-Crafts acylation of phenols requires strictly anhydrous conditions, and catalyst deactivation is the most common culprit for stalled reactions. AlCl3​ forms a strong, unreactive complex with the carbonyl oxygen of the final aryl ketone product, effectively trapping the catalyst[3]. Furthermore, the phenolic -OH group also coordinates with AlCl3​ . Solution: A catalytic amount of Lewis acid will never work for this substrate. A minimum of 2.2 to 2.5 equivalents of AlCl3​ is required: 1 eq to activate the acyl chloride, 1 eq to coordinate the phenolic oxygen, and a slight excess to account for complexation with the product and trace moisture[3].

Quantitative Comparison of Reaction Conditions

The table below summarizes how varying the thermodynamic parameters and catalyst equivalents shifts the major product distribution.

Reaction ConditionsCatalyst (Eq)Temp (°C)Major Product ObservedYield (%)Mechanistic Outcome
Acetyl Chloride + DCM AlCl3​ (0.1 eq)204-Bromophenyl acetate>85%Kinetic O-acylation
Acetyl Chloride + DCM AlCl3​ (2.5 eq)405-Bromo-2-hydroxyacetophenone75-80%Thermodynamic C-acylation (Fries)
Acetyl Chloride + Neat AlCl3​ (3.0 eq)1653-Bromo isomers & Phenol<40%Halogen migration / Debromination[1]
Acetyl Chloride + TfOHTfOH (Solvent)605-Bromo-2-hydroxyacetophenone~82%Mild C-acylation[2]

Mechanistic Divergence Pathway

Understanding the pathway is critical for controlling the reaction. The diagram below illustrates how temperature and catalyst loading dictate the final product.

MechanismPathway Phenol Bromophenol + Acyl Chloride O_Acyl O-Acylation (Fast, Kinetic) Phenol->O_Acyl Mild conditions Low Catalyst C_Acyl C-Acylation (Slow, Thermodynamic) Phenol->C_Acyl Excess AlCl3 Direct Substitution Fries Fries Rearrangement (AlCl3, Heat) O_Acyl->Fries Heat + AlCl3 Fries->C_Acyl Intramolecular Acyl Shift

Mechanistic divergence between kinetic O-acylation and thermodynamic C-acylation.

Self-Validating Experimental Protocol

Title: Optimized C-Acylation of 4-Bromophenol via in situ Fries Rearrangement Objective: Synthesize 5-bromo-2-hydroxyacetophenone from 4-bromophenol and acetyl chloride, minimizing O-acylation and preventing debromination.

Step 1: Catalyst Suspension Suspend anhydrous AlCl3​ (2.5 eq) in dry dichloromethane (DCM) under a nitrogen atmosphere at 0 °C. Causality & Validation: Excess catalyst is required because the phenolic oxygen and the product's carbonyl group both sequester AlCl3​ [3]. Use a fresh, unopened bottle of AlCl3​ ; degraded catalyst will clump and fail to suspend properly.

Step 2: Acylating Agent Addition Add acetyl chloride (1.1 eq) dropwise to the suspension. Stir vigorously for 15 minutes. Causality: Pre-forming the acylium ion ensures immediate electrophilic attack upon substrate addition, preventing the phenol from outcompeting the acyl chloride for catalyst binding.

Step 3: Substrate Addition Dissolve 4-bromophenol (1.0 eq) in a minimal amount of dry DCM and add dropwise. Maintain the reaction at 0 °C for 1 hour. Validation: A TLC check at this stage should show near-complete consumption of 4-bromophenol and the appearance of a less polar spot corresponding to the O-acylated intermediate (4-bromophenyl acetate).

Step 4: Thermal Fries Rearrangement Gradually warm the reaction to reflux (approx. 40 °C) and stir for 4-6 hours. Monitor via TLC. Causality: Heating provides the activation energy necessary to drive the thermodynamically favorable Fries rearrangement, converting the kinetic O-acetyl intermediate into the C-acetylated product. Limiting the heat to DCM reflux (40 °C) prevents the high-temperature bromine migration observed in neat melts[1].

Step 5: Quench and Workup Cool the reaction to 0 °C and carefully pour it over a mixture of crushed ice and concentrated HCl. Causality & Validation: The acidic quench is mandatory to break the strong aluminum-ketone complex, liberating the free product[3]. If the aqueous layer remains cloudy, add more HCl until the aluminum salts fully dissolve, preventing emulsion formation during the subsequent DCM extraction.

References

  • Benchchem. "Troubleshooting low yields in Friedel-Crafts acylation of naphthalene - Benchchem." 3

  • University of Calgary. "Ch24 - Acylation of phenols."

  • Sigma-Aldrich. "Fries Rearrangement."

  • Murashige, R., et al. "Comparisons of O-acylation and Friedel–Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: effective synthesis of optically active homotyrosines." Tetrahedron (2011). 2

  • Australian Journal of Chemistry. "Halophenol Rearrangement in Lewis Acid-Catalyzed Friedel–Crafts Conditions: Evidence of Competitive Initial Protonation and Acylation." (2008). 1

Sources

Optimization

"challenges in the purification of halogenated carboxylic acids"

Welcome to the Technical Support Center for Halogenated Carboxylic Acid (HCA) Purification. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Halogenated Carboxylic Acid (HCA) Purification. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the fundamental physicochemical mechanisms—such as pKa shifts, electrostatic interactions, and thermal thermodynamics—that dictate why standard purification workflows often fail with these molecules, and how to engineer robust solutions.

Section 1: Troubleshooting Chromatography & Separation

Issue 1.1: Poor Retention and Peak Tailing on Standard Reversed-Phase (C18) Columns Symptom: The halogenated carboxylic acid elutes in the void volume, co-elutes with polar matrix components, or exhibits severe peak tailing. Root Cause: The strong electron-withdrawing effect of halogens (e.g., fluorine, chlorine) significantly lowers the pKa of the carboxylic acid group. Under neutral aqueous conditions, the molecule exists almost entirely as a highly polar carboxylate anion. This charged state lacks sufficient hydrophobicity to partition into the lipophilic C18 stationary phase. Solution:

  • Ion-Suppression: Lower the mobile phase pH to at least 2 units below the compound's pKa. Using 0.1% to 0.5% Trifluoroacetic acid (TFA) or formic acid forces the equilibrium toward the neutral, protonated state, drastically increasing lipophilicity and retention [1].

  • Mixed-Mode Chromatography: If the compound remains too polar even when protonated (e.g., short-chain polyhalogenated acids), switch to a mixed-mode stationary phase that combines reversed-phase alkyl chains with weak anion-exchange (WAX) groups.

Protocol 1: Preparative Mixed-Mode Purification of Highly Polar HCAs

  • Column Selection: Select a mixed-mode stationary phase containing both hydrophobic alkyl chains and basic functional groups (e.g., secondary or tertiary amines).

  • Sample Preparation: Dissolve the crude HCA mixture in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile). Critical Insight: Avoid high organic concentrations in the sample diluent to prevent breakthrough.

  • Column Equilibration: Equilibrate the column with an acidic aqueous buffer (e.g., 20 mM ammonium formate, pH 3.0) to ensure the stationary phase's basic groups are fully protonated and active for electrostatic capture.

  • Gradient Elution:

    • Phase 1 (Hydrophobic Wash): Ramp acetonitrile from 5% to 50% while maintaining the buffer. This elutes neutral and non-ionic impurities.

    • Phase 2 (Ionic Elution): Increase the buffer concentration (e.g., up to 100 mM) or shift the pH upward to disrupt the electrostatic interactions between the HCA anion and the stationary phase, eluting the target compound.

  • Fraction Collection: Collect fractions based on UV or MS triggering. Immediately neutralize fractions if the isolated HCA is acid-sensitive.

G S1 Sample Injection (Aqueous) S2 Hydrophobic Retention (Alkyl Chain) S1->S2 Primary S3 Electrostatic Retention (Anion Exchange) S1->S3 Secondary S4 Gradient Elution (Organic + Buffer) S2->S4 S3->S4 S5 Fraction Collection (Purified HCA) S4->S5

Mixed-mode chromatography workflow for highly polar halogenated carboxylic acids.

Section 2: Troubleshooting Thermal Instability & Degradation

Issue 2.1: Product Loss During Solvent Removal (Decarboxylation) Symptom: After rotary evaporation, the yield is unexpectedly low. NMR analysis shows the loss of the carboxylic acid carbon, often replaced by a proton (indicating the formation of a haloalkane). Root Cause: Halogenated carboxylic acids, particularly α -halo and β -halo acids, are highly susceptible to thermal decarboxylation. The electron-withdrawing halogens thermodynamically stabilize the intermediate carbanion formed during the loss of CO2​ . This degradation pathway is exponentially accelerated by heat and basic conditions (where the carboxylate salt is formed) [2]. Solution:

  • Avoid Heat: Never exceed 30°C in the water bath during rotary evaporation.

  • Maintain Acidic Conditions: Ensure the compound is in its protonated free-acid form during concentration. Carboxylate salts decarboxylate much faster than free acids.

  • Lyophilization: For aqueous fractions, freeze-drying is the only self-validating method to remove water without inducing thermal degradation.

Section 3: Frequently Asked Questions (FAQs)

Q: I need to analyze trace levels of small HCAs (like monochloroacetic acid) in my drug substance, but they lack a UV chromophore. What is the best approach? A: Use pre-column derivatization followed by HPLC-DAD. A validated approach involves reacting the HCA with 2-Nitrophenylhydrazine (2-NPH). The nitro group provides a strong red shift into the UV-visible region (around 392 nm). Critical Insight: Standard derivatization protocols use pyridine as a catalyst. Do not use pyridine. Pyridine acts as a nucleophile and will cause rapid dechlorination or substitution of α -halogenated derivatives, ruining your quantification [3].

Protocol 2: Pre-Column Derivatization of Trace HCAs for HPLC-DAD Analysis

  • Reagent Preparation: Prepare a solution of 2-NPH·HCl and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in acetonitrile-water (70:30). Omit pyridine.

  • Sample Incubation: Combine the HCA sample with the derivatization mixture.

  • Reaction: Incubate at room temperature for exactly 2 hours to ensure complete coupling without thermal degradation.

  • Direct Injection: Inject the derivatized mixture directly into the HPLC system without further pretreatment.

  • Detection: Monitor absorbance at 392 nm, avoiding matrix interference from other drug substance impurities.

Q: Can I use Solid Phase Extraction (SPE) to clean up HCA reactions before HPLC? A: Yes. Anion exchange resins (e.g., DOWEX 1x8-400 formate) or highly cross-linked polystyrene-divinylbenzene sorbents (like Isolute ENV+) are highly effective [4]. The resin captures the carboxylate anion. You can wash away neutral and basic impurities with organic solvents, then elute the purified HCA using a strong acid modifier (like formic acid or TFA) in methanol or acetonitrile, which protonates the acid and releases it from the resin [5].

G N1 HCA Purification Strategy N2 Is the HCA highly volatile? (e.g., TFA) N1->N2 N3 Fractional Distillation N2->N3 Yes N4 Is the HCA highly polar? N2->N4 No N5 Mixed-Mode LC or SPE (Anion Exchange) N4->N5 Yes N6 Standard RP-HPLC (C18 + 0.1% Acid) N4->N6 No

Decision tree for selecting the optimal purification strategy for halogenated carboxylic acids.

Section 4: Data Presentation - Comparison of Purification Modalities

Purification MethodMechanism of ActionIdeal Target CompoundsKey Limitations
Reversed-Phase HPLC (C18) Hydrophobic partitioning of protonated acidsMid-to-high MW HCAs, aromatic halo-acidsPoor retention for small, highly polar HCAs; requires acidic mobile phase [1].
Mixed-Mode LC Dual hydrophobic and electrostatic (anion exchange) retentionHighly polar, low MW HCAs, multi-acidic compoundsRequires careful optimization of both pH and buffer ionic strength.
Anion-Exchange SPE Electrostatic capture of carboxylate anionsCrude reaction cleanup, trace HCA enrichmentElution requires strong acids, which may degrade sensitive compounds [5].
Vacuum Distillation Boiling point differentialVolatile HCAs (e.g., Trifluoroacetic acid, Chloroacetic acid)High risk of thermal decarboxylation if temperatures exceed 50°C [2].

References

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. 1

  • CHAPTER 8: α-Substitution Reactions in Carboxylic Acids and Derivatives. Royal Society of Chemistry (RSC). 2

  • Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. PubMed. 3

  • Suspect screening of halogenated carboxylic acids in drinking water using ion exchange chromatography - high resolution (Orbitrap) mass spectrometry (IC-HRMS). PubMed. 4

  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications. 5

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the solution-phase stability of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the solution-phase stability of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid (commonly referred to as 6-bromochroman-4-carboxylic acid).

Rather than just providing a list of "do's and don'ts," this guide explores the causality behind molecular degradation. By understanding the intrinsic vulnerabilities of the chroman ring, the benzylic carboxylic acid, and the aryl bromide moiety, you can rationally design self-validating experiments and robust formulation strategies.

Quantitative Data Summary: Known Degradation Pathways

To establish a baseline for your LC-MS/MS and HPLC-UV method development, all primary degradation pathways and their corresponding quantitative analytical shifts are summarized below.

Degradation PathwayPrimary TriggerMajor DegradantLC-MS Shift (Δm)Preventive Strategy
Photolytic Cleavage UV/Vis Light (ambient lab light)3,4-dihydro-2H-1-benzopyran-4-carboxylic acid-78 Da (Loss of Br, gain of H)Amber glassware, store in dark
Decarboxylation Heat (>60°C), Basic pH6-bromo-3,4-dihydro-2H-1-benzopyran-44 Da (Loss of CO2)Maintain pH < 7, store at 4°C
Autoxidation Dissolved O 2​ , Peroxides, Light6-bromo-4-hydroxy-chroman-4-carboxylic acid+16 Da to +32 DaDegas solvents, add BHT

Mechanistic Pathway Visualization

The following diagram illustrates the divergent degradation pathways of the API based on environmental stressors.

Pathways API 6-Bromo-3,4-dihydro-2H-1-benzopyran -4-carboxylic acid Photo Photolytic Cleavage (UV Light) API->Photo Ox Oxidative Stress (Peroxides/O2) API->Ox O2 Therm Thermal/Basic Stress API->Therm Δ Deg1 Debrominated Product (Aryl Radical Pathway) Photo->Deg1 Deg2 Chroman Ring Oxidation (Hydroperoxides) Ox->Deg2 Deg3 Decarboxylated Product (Loss of CO2) Therm->Deg3

Fig 1: Divergent solution-phase degradation pathways of 6-bromo-chroman-4-carboxylic acid.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a major impurity with a mass shift of -78 Da during benchtop handling?

The Causality: You are observing photolytic dehalogenation. The C-Br bond on the aromatic ring is highly susceptible to homolytic cleavage upon exposure to ambient UV/Vis light. This cleavage generates a highly reactive aryl radical. If your solution is prepared in a hydrogen-donating solvent (such as methanol or acetonitrile), the radical rapidly abstracts a hydrogen atom from the solvent to form the debrominated analog (3,4-dihydro-2H-1-benzopyran-4-carboxylic acid)[1]. The Fix: Immediately switch to actinic (amber) glassware for all stock solutions. If working under standard fluorescent laboratory lighting, wrap volumetric flasks in aluminum foil.

Q2: My LC-MS shows a -44 Da peak when the compound is formulated in basic buffers. What is happening?

The Causality: This is a classic decarboxylation event. While standard aliphatic carboxylic acids are highly stable, the architecture of your molecule places the carboxylic acid at the benzylic position (C4 of the chroman ring). When formulated in basic conditions, the acid is deprotonated to a carboxylate. Thermal stress then drives the extrusion of carbon dioxide gas, leaving behind 6-bromo-3,4-dihydro-2H-1-benzopyran[2]. The Fix: Maintain formulation buffers at a pH below 7.0 (ideally pH 4-6) to keep the moiety protonated, and store solutions at 4°C to lower the kinetic energy available for the transition state.

Q3: We detect +16 Da and +32 Da adducts in our long-term stability samples. How do we prevent this?

The Causality: The chroman ring is prone to autoxidation. The benzylic position (C4) and the ethereal carbon (C2) can react with dissolved oxygen or trace peroxides present in ethereal solvents (like THF) to form hydroperoxides (+32 Da)[3]. Over time, these intermediates decompose into stable alcohols (+16 Da) or ring-opened ketone derivatives[4]. The Fix: Degas all aqueous and organic solvents by sparging with nitrogen for 15 minutes prior to dissolution. For long-term storage, consider the addition of a radical scavenger/antioxidant such as BHT (butylated hydroxytoluene) at 0.1% w/v.

Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical reporting, you must run a Self-Validating Forced Degradation Study . This protocol uses internal mass-balance tracking to prove that the loss of the parent API directly correlates with the appearance of specific degradants.

Step-by-Step Methodology: Orthogonal Stress Testing

Step 1: Preparation of Stock and Internal Standard

  • Accurately weigh 10.0 mg of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid into a 10 mL volumetric flask.

  • Dissolve in HPLC-grade Acetonitrile:Water (50:50, v/v) to yield a 1 mg/mL stock.

  • Spike the solution with 10 µg/mL of an inert internal standard (e.g., 4-chlorobenzoic acid) to self-validate against solvent evaporation and injection volume errors.

Step 2: Execution of Stress Conditions Divide the stock into four separate 2 mL HPLC vials:

  • Vial A (Control): Amber vial, stored at 4°C.

  • Vial B (Photolysis): Clear glass vial, placed in a photostability chamber (ICH Q1B compliant, 1.2 million lux hours).

  • Vial C (Oxidation): Amber vial, spiked with 3% H 2​ O 2​ (100 µL), stored at room temperature for 24 hours.

  • Vial D (Thermal/Base): Amber vial, adjusted to pH 10 using 0.1 N NaOH, heated to 60°C for 24 hours.

Step 3: LC-MS/MS Analysis & Mass Balance

  • Inject 5 µL of each vial onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Validation Check: Calculate the peak area ratio of the remaining API to the internal standard. The sum of the molar equivalents of the degradants (adjusted for response factors) plus the remaining API must equal 100% ± 5% of the Control vial. If it does not, secondary degradation (e.g., precipitation or polymerization) has occurred.

Workflow Start Detect Impurity in Solution LCMS Perform LC-MS/MS Analysis Start->LCMS MassCheck Check Mass Difference LCMS->MassCheck Mass78 Δm = -78 Da (Loss of Br + H) MassCheck->Mass78 Photolysis Mass44 Δm = -44 Da (Loss of CO2) MassCheck->Mass44 Decarboxylation Mass16 Δm = +16 Da (Addition of O) MassCheck->Mass16 Oxidation Fix1 Use Amber Vials (Block UV) Mass78->Fix1 Fix2 Lower Temp / Adjust pH Mass44->Fix2 Fix3 Degas Solvent / Add Antioxidant Mass16->Fix3

Fig 2: Decision tree for identifying and mitigating specific degradation pathways via LC-MS.

References

  • Photochemical Ni-Catalyzed Selective Mono-N-Arylation (Mechanism of photolytic cleavage of aryl bromides). ACS Publications. URL:[Link]

  • Decarboxylation (Mechanistic principles of carboxylic acid degradation). Wikipedia. URL: [Link]

  • Heterogeneous Permanganate Oxidations. 7. The Oxidation of Aliphatic Side Chains (Oxidation vulnerabilities of chroman derivatives). ACS Publications. URL:[Link]

  • Rapid Access to Chroman-3-Ones via Gold-Catalyzed Oxidation of Propargyl Aryl Ethers (Chroman ring oxidation pathways). PMC. URL:[Link]

Sources

Optimization

"how to improve the solubility of 6-bromo-chroman-4-carboxylic acid for in vitro assays"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing erratic assay results, high background noise, or complete loss of compound activity when working wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing erratic assay results, high background noise, or complete loss of compound activity when working with halogenated bicyclic compounds.

6-bromo-chroman-4-carboxylic acid presents a unique solubilization challenge. The bromine atom significantly increases the molecule's lipophilicity (LogP) and atomic mass, driving the compound out of the aqueous phase. Conversely, the carboxylic acid moiety (estimated pKa ~4.5) provides a critical, pH-dependent polar handle.

This guide provides a self-validating framework to troubleshoot and permanently resolve solubility bottlenecks for this compound without compromising the integrity of your in vitro assays.

Part 1: Solubilization Troubleshooting Workflow

Before diving into the FAQs, use the following diagnostic decision tree to identify the most appropriate solubilization strategy for your specific assay constraints.

SolubilityWorkflow Start Compound Precipitation in Assay Buffer CheckPH Is Buffer pH > 6.5? (pKa + 2 rule) Start->CheckPH AdjustPH Adjust Buffer pH Use HEPES/Tris (pH 7.4) CheckPH->AdjustPH No CheckDMSO Is Final DMSO < 0.5%? CheckPH->CheckDMSO Yes AdjustPH->CheckDMSO OptimizeStock Use Step-Down Dilution Protocol CheckDMSO->OptimizeStock Yes UseCD Form Inclusion Complex with HP-β-Cyclodextrin CheckDMSO->UseCD No (Need Higher Conc.) Success Stable Aqueous Solution Proceed to Assay OptimizeStock->Success UseCD->Success

Decision tree for troubleshooting 6-bromo-chroman-4-carboxylic acid solubility.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does 6-bromo-chroman-4-carboxylic acid precipitate immediately when I add my DMSO stock to the assay buffer? A1: This is a classic case of kinetic precipitation [2]. While the compound is highly soluble in 100% Dimethyl sulfoxide (DMSO), its solubility limit in aqueous media is drastically lower. When you pipette a concentrated DMSO stock directly into a buffer, the DMSO diffuses into the water faster than the compound can remain solvated. The local concentration of the highly lipophilic bromochroman core exceeds its aqueous solubility limit, causing it to nucleate and crash out. To prevent this, you must control the rate of solvent exchange using intermediate dilutions.

Q2: How can I leverage the compound's structure to improve its baseline aqueous solubility? A2: The key lies in the carboxylic acid functional group. The estimated pKa of the aliphatic carboxylic acid at the 4-position is approximately 4.5. According to the Henderson-Hasselbalch equation, to ensure >99% of the compound is in its highly soluble, ionized (deprotonated) state, your assay buffer must be maintained at least two pH units above the pKa (i.e., pH > 6.5). If your assay buffer is slightly acidic, the compound will remain heavily protonated and lipophilic. Always verify the final pH of your buffer after compound addition, as high concentrations of a weak acid can lower the pH of weakly buffered solutions.

Q3: I am limited to < 0.5% final DMSO concentration to avoid cytotoxicity in my cell-based assays. How do I achieve this without precipitation? A3: You must use a "step-down" dilution strategy rather than a direct spike. Prepare a highly concentrated master stock in 100% DMSO. Then, create an intermediate working stock by diluting the master stock into a miscible co-solvent mixture or a buffer containing a non-ionic surfactant (e.g., 0.01% Tween-20) before the final addition to the cell culture media. This prevents the rapid solvent shock that triggers nucleation [2].

Q4: Even at pH 7.4 and 0.5% DMSO, my compound still precipitates at higher assay concentrations (>100 µM). What is the next logical step? A4: When pH adjustment and co-solvents fail, you must employ supramolecular complexation using cyclodextrins [3]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is ideal for this. The hydrophobic 6-bromo-chroman ring inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. This forms a host-guest inclusion complex that masks the hydrophobic core from the aqueous environment without altering the compound's covalent structure or ionization state. Notably, the addition of DMSO can actually reduce the binding affinity of carboxylic acids to β-cyclodextrins by competing for the hydrophobic cavity, so this method is best performed in entirely aqueous buffers [1].

Part 3: Quantitative Comparison of Solubilization Methods

The table below summarizes the expected solubility limits and assay compatibility for each troubleshooting method.

Solubilization StrategyPrimary Mechanism of ActionMax Final Concentration (Est.)Assay Compatibility & Caveats
Direct DMSO Spike (0.5%) Co-solvency< 10 µMHigh risk of kinetic precipitation; localized solvent shock.
pH Optimization (pH 7.4) Ionization (Deprotonation)~ 50 - 100 µMExcellent for biochemical assays; requires strong buffering capacity.
Step-Down Dilution Micellar Solubilization~ 100 - 250 µMGood for cell assays; surfactants may interfere with membrane proteins.
HP-β-CD Complexation Host-Guest Encapsulation> 1 mMUniversal compatibility; masks hydrophobicity without covalent changes.

Part 4: Validated Experimental Protocols

Protocol A: The Step-Down Dilution Method

Use this protocol for standard biochemical or cell-based assays requiring < 0.5% DMSO.

  • Master Stock Preparation: Dissolve the dry powder of 6-bromo-chroman-4-carboxylic acid in 100% anhydrous DMSO to a concentration of 50 mM. Vortex vigorously for 60 seconds until visually clear.

  • Buffer Preparation: Prepare an intermediate buffer of PBS (pH 7.4) containing 0.05% Tween-20. Ensure the pH is strictly maintained at 7.4 to keep the carboxylic acid deprotonated.

  • Intermediate Dilution: Prepare a 10X intermediate stock (e.g., 500 µM) by pipetting the 50 mM master stock into the intermediate buffer. Critical Causality Step: Add the DMSO stock dropwise while vigorously vortexing the buffer. This prevents localized high concentrations of the compound from exceeding the nucleation threshold.

  • Final Assay Addition: Dilute the 10X intermediate stock 1:10 into your final assay volume (e.g., cell culture media). The final DMSO concentration will be 0.1%, well below the cytotoxic threshold for most cell lines.

Protocol B: HP-β-CD Supramolecular Complexation

Use this protocol when high concentrations (>100 µM) are required or when DMSO must be completely eliminated from the assay.

  • Vehicle Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., 50 mM HEPES, pH 7.4). Stir until completely dissolved.

  • Compound Addition: Weigh the dry powder of 6-bromo-chroman-4-carboxylic acid. Do not use DMSO. Slowly add the dry powder directly to the stirring HP-β-CD solution.

  • Equilibration: Stir the suspension continuously at room temperature for 12 to 24 hours. Critical Causality Step: Complexation is a thermodynamic process, not a kinetic one. Extended stirring is required for the host-guest inclusion complex to reach equilibrium and fully encapsulate the bromochroman ring [3].

  • Filtration (Self-Validation): Filter the solution through a 0.22 µm PTFE syringe filter. If the compound was successfully complexed, the filter will offer no resistance, and the filtrate will be optically clear. Any uncomplexed compound will be retained on the filter.

  • Quantification: Determine the exact concentration of the solubilized compound in the filtrate using HPLC or UV-Vis spectroscopy against a standard curve.

References

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins Source: NIH / PMC URL
  • Improving (-)
  • Cyclodextrin Solutions for API Solubility Boost Source: BOC Sciences URL
Troubleshooting

Technical Support Center: Preventing Side Reactions in Benzopyran Synthesis

Welcome to the technical support center for benzopyran synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing benzopy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for benzopyran synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing benzopyran derivatives. Benzopyrans, including structures like coumarins and chromenes, are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their synthesis is often plagued by side reactions that can lead to low yields, complex purification challenges, and ambiguous results.

This document moves beyond standard protocols to provide in-depth troubleshooting guides and FAQs based on mechanistic principles and field-proven insights. Our goal is to empower you to anticipate, diagnose, and overcome common synthetic hurdles, ensuring the integrity and efficiency of your research.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues encountered during the most common synthetic routes to benzopyran derivatives. Each entry is formatted as a question you might ask in the lab, followed by a detailed explanation of the underlying chemistry and actionable solutions.

Pechmann Condensation Issues

Question 1: My Pechmann reaction is producing a significant, difficult-to-separate byproduct alongside my target 4-methylcoumarin. What is this side product, and how can I minimize its formation?

Answer:

This is a classic challenge in Pechmann condensations. The primary side product is almost certainly a chromone derivative .[3][4] The formation of coumarin versus chromone is a result of competing reaction pathways dictated by the initial site of attack on the β-ketoester.

  • Causality (The "Why"): The Pechmann reaction involves the acid-catalyzed reaction of a phenol with a β-ketoester.[5] The reaction can proceed via two main pathways:

    • Transesterification First (Coumarin Pathway): The phenolic hydroxyl group attacks the ester carbonyl of the β-ketoester. Subsequent intramolecular cyclization (a Michael addition) onto the ketone yields the coumarin. This is favored for highly reactive phenols (e.g., resorcinol).

    • Electrophilic Aromatic Substitution First (Chromone Pathway): The activated ketone of the β-ketoester attacks the aromatic ring of the phenol. Subsequent cyclization of the phenolic hydroxyl group onto the ester carbonyl forms the chromone byproduct. This pathway can dominate with less reactive phenols or under certain acidic conditions.

Troubleshooting & Optimization:

  • Catalyst Selection is Critical: Traditional strong acids like H₂SO₄ can aggressively promote both pathways, leading to mixtures.[6] Modern catalysts offer much greater selectivity.

    • Lewis Acids: Catalysts like ZrCl₄, TiCl₄, and InCl₃ can favor the desired coumarin formation.[7][8]

    • Ionic Liquids: SO₃H-functionalized ionic liquids have proven to be highly active and selective catalysts, promoting high yields of coumarins under solvent-free conditions.[6]

    • Solid-Phase Catalysts: Using reusable solid acid catalysts like Amberlyst-15 or montmorillonite clay can improve selectivity and simplify workup.[6][9]

  • Embrace Solvent-Free Conditions: Heating a neat mixture of the phenol, β-ketoester, and a suitable catalyst often provides higher yields and selectivity.[5][10] This approach minimizes solvent-related side reactions and simplifies product isolation.[9]

  • Optimize Temperature: While heating is necessary, excessive temperatures can lead to decomposition and the formation of undesired byproducts. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance of reaction rate and cleanliness. An oil bath temperature of 80°C is often a good starting point for reactions using ionic liquid catalysts.[6]

Perkin Reaction Pitfalls

Question 2: My Perkin synthesis of coumarin from salicylaldehyde resulted in a high yield of a solid that isn't my product. It has a different melting point and spectral data. What went wrong?

Answer:

You have most likely isolated the uncyclized intermediate, o-coumaric acid (or its acetylated form, o-acetoxy-cinnamic acid ).[3] This is the most common side product in the Perkin reaction and arises from competing intermolecular and intramolecular pathways.[3]

  • Causality (The "Why"): The Perkin reaction condenses an aromatic aldehyde with an acid anhydride.[7][11] In coumarin synthesis, this involves salicylaldehyde and acetic anhydride.[7]

    • Desired Intramolecular Pathway: An O-acetylated salicylaldehyde intermediate forms and undergoes an internal condensation, leading directly to coumarin.

    • Side Reaction (Intermolecular Pathway): The reactants undergo an intermolecular condensation, which leads to the formation of the stable, uncyclized o-acetoxy-cinnamic acid. This intermediate does not readily lactonize to form the coumarin ring under standard Perkin conditions.[3]

Troubleshooting & Optimization:

  • Base Selection: The choice of base is paramount. While sodium acetate is traditionally used, it can favor the formation of the undesired cinnamic acid derivative.

    • Triethylamine Advantage: Using triethylamine as the base has been reported to strongly favor the desired intramolecular pathway, leading directly to coumarin in high yields.[3][11]

  • Forcing Cyclization: If you have already isolated a large amount of the o-coumaric acid side product, it can be salvaged. Convert it to the desired coumarin in good yield by heating it with fresh acetic anhydride and a catalytic amount of iodine.[3]

  • Reactant Purity: Ensure your salicylaldehyde is pure and free of acidic impurities, which can interfere with the desired reaction pathway.

Knoevenagel Condensation Challenges

Question 3: The Knoevenagel condensation is supposed to be high-yielding for 3-substituted coumarins, but my reaction is sluggish and the yield is poor. What can I do?

Answer:

While generally efficient, the Knoevenagel condensation's success is highly sensitive to the catalyst, reaction conditions, and the specific substrates used.[3][7] This reaction involves condensing an o-hydroxybenzaldehyde with an active methylene compound, catalyzed by a weak base.[3][5]

  • Causality (The "Why"): A slow or low-yielding reaction is typically due to insufficient activation of the methylene compound or an unfavorable equilibrium. The catalyst's role is to deprotonate the active methylene compound, creating a nucleophile that attacks the aldehyde. If the catalyst is too weak or hindered, this initial step becomes the rate-limiting bottleneck.

Troubleshooting & Optimization:

  • Catalyst Screening:

    • Weak Organic Bases: Piperidine is a common and effective catalyst.[12] If it is not working, consider other bases like pyridine.[5]

    • Green Catalysts: Deep eutectic solvents (DES), prepared by mixing choline chloride and zinc chloride, can act as both the solvent and the catalyst, often providing high yields.[12]

  • Energy Input:

    • Microwave Irradiation: This technique can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[12]

    • Ultrasound-Assisted Synthesis: Sonication can also accelerate the reaction by promoting mass transfer and particle activation.[7]

  • Solvent Choice: While many Knoevenagel reactions are run in solvents like ethanol or DMF, consider a solvent-free approach. Heating a mixture of the reactants with a catalyst can sometimes provide cleaner reactions and higher yields.[7]

Summary of Common Side Reactions and Prevention Strategies
Synthetic MethodCommon Side Product(s)Mechanistic CausePrevention & Mitigation Strategy
Pechmann Condensation Chromone derivativesCompeting electrophilic aromatic substitution pathwayUse selective catalysts (e.g., InCl₃, ionic liquids), employ solvent-free conditions, optimize temperature.[3][6][8]
Perkin Reaction o-Acetoxy-cinnamic acidFavored intermolecular condensation pathwayUse triethylamine as a base instead of sodium acetate to promote the intramolecular pathway.[3][11]
Knoevenagel Condensation Unreacted starting materialsInefficient catalysis or unfavorable equilibriumScreen different weak bases (piperidine, pyridine), use microwave or ultrasound energy, consider deep eutectic solvents.[3][7][12]
Gold-Catalyzed Chromene Synthesis Benzofuran derivativesCatalyst promotes unwanted side reactionsEmploy a catalyst system that does not require Ag⁺ salt activation to improve selectivity.[13]
Visualizing Reaction vs. Side Reaction Pathways

Understanding the competing reaction pathways is key to preventing the formation of side products. The following diagrams illustrate these concepts for the Perkin and Pechmann reactions.

cluster_perkin Perkin Reaction Pathways Salicylaldehyde Salicylaldehyde + Ac₂O Intermediate O-Acetyl Salicylaldehyde Salicylaldehyde->Intermediate Coumarin Coumarin (Desired Product) Intermediate->Coumarin Intramolecular Condensation (Favored by Et₃N) SideProduct o-Acetoxy-cinnamic acid (Side Product) Intermediate->SideProduct Intermolecular Condensation

Caption: Competing pathways in the Perkin synthesis of coumarin.[3]

cluster_pechmann Pechmann Condensation Pathways Phenol Phenol + β-Ketoester Transesterification Transesterification Intermediate Phenol->Transesterification Attack at Ester (Favored in activated phenols) EAS Electrophilic Aromatic Substitution Intermediate Phenol->EAS Attack at Ketone Coumarin_P Coumarin (Desired Product) Transesterification->Coumarin_P Intramolecular Michael Addition Chromone Chromone (Side Product) EAS->Chromone Intramolecular Esterification

Caption: Coumarin vs. Chromone formation in the Pechmann condensation.

Key Experimental Protocols

The following are generalized protocols for common benzopyran syntheses, with a specific focus on steps designed to minimize side product formation.

Protocol 1: Selective Pechmann Condensation Using a Lewis Acid Catalyst (Solvent-Free)

This protocol is optimized to favor coumarin formation over chromone byproducts.

  • Reactant Preparation: In a dry round-bottom flask, combine the phenol (1.0 mmol), ethyl acetoacetate (1.1 mmol), and Indium(III) chloride (InCl₃, 5 mol%).

  • Reaction Setup: Equip the flask with a magnetic stir bar and a reflux condenser (or seal the vessel if appropriate for the scale).

  • Heating: Place the flask in a preheated oil bath at 80-100°C.

  • Monitoring: Stir the mixture vigorously. The reaction is typically complete within 1-2 hours. Monitor the progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) by taking small aliquots, dissolving them in dichloromethane, and spotting on a TLC plate. The disappearance of the phenol is a key indicator of completion.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water to the flask and stir until the solid product precipitates.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water. Recrystallize the product from ethanol to obtain the pure coumarin derivative.[7]

Protocol 2: High-Yield Perkin Reaction Using Triethylamine

This protocol is designed to favor the direct intramolecular cyclization to coumarin.[3]

  • Reactant Mixture: In a round-bottom flask, combine salicylaldehyde (1.0 mmol), acetic anhydride (2.5 mmol), and triethylamine (1.2 mmol).

  • Reaction Conditions: Heat the mixture under reflux in an oil bath at 140-150°C for 4-6 hours.

  • Monitoring: Follow the reaction's progress using TLC until the salicylaldehyde spot has been completely consumed.

  • Work-up: Cool the reaction mixture and slowly pour it into a beaker containing cold water while stirring. A solid product should precipitate.

  • Purification: Collect the crude coumarin by vacuum filtration. Wash the solid thoroughly with a cold sodium bicarbonate solution to remove any unreacted acetic anhydride and acid byproducts, followed by a final wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Frequently Asked Questions (FAQs)
  • Q: How do I choose the best catalyst for my synthesis?

    • A: The ideal catalyst depends on your specific reaction and substrates. For Pechmann reactions, start with a mild Lewis acid like InCl₃ or a reusable solid acid catalyst.[8][9] For Perkin reactions, triethylamine is often superior to sodium acetate for preventing the uncyclized side product.[3] Always consider catalyst screening as part of your reaction optimization.

  • Q: What are the best analytical techniques to monitor side product formation?

    • A: Thin Layer Chromatography (TLC) is the quickest method for real-time monitoring of reactant consumption and the appearance of new spots (products and byproducts).[14][15] High-Performance Liquid Chromatography (HPLC) provides quantitative data on the purity of your product and can resolve closely related byproducts.[16] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for identifying the structure of unexpected side products after isolation.

  • Q: How can I make my benzopyran synthesis "greener"?

    • A: Employing green chemistry principles can often improve reaction outcomes. Consider solvent-free reactions , which reduce waste and can improve yields.[5][10] Use reusable solid-phase or nanoparticle catalysts to minimize waste and cost.[9][10] One-pot, multicomponent reactions are also inherently greener as they reduce the number of steps and purification stages.[1][15]

  • Q: My main product and a key byproduct have very similar polarities, making column chromatography difficult. What are my options?

    • A: First, try to re-optimize the reaction conditions to minimize the formation of the byproduct. If separation is unavoidable, try changing the eluent system for column chromatography; sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter selectivity. If that fails, consider derivatization. You may be able to selectively react either the product or the byproduct to dramatically change its polarity, allowing for easy separation, and then remove the derivatizing group. Finally, recrystallization is a powerful technique if you can find a solvent system in which your desired product has significantly lower solubility than the impurity.

References
  • Technical Support Center: Synthesis of Coumarin Derivatives - Benchchem. (n.d.).
  • Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. (2022, November 21). IntechOpen.
  • Synthesis and Applications of Coumarin. (n.d.). Pakistan Journal of Pharmaceutical Sciences.
  • Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. (2021, November 15). Journal of Medicinal and Chemical Sciences.
  • Short communication: synthesis and applications of Coumarin. (n.d.). ResearchGate.
  • Synthetic Methods Applied in the Preparation of Coumarin-based Compounds. (2020, May 26).
  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. (2023, May 21). MDPI.
  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.).
  • The Synthesis of Benzopyran Analogues with Variation at C-2, C-4 and C-7 Positions. (2012, March 7). Current Research in Chemistry.
  • Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles. (2023, December 18). Journal of Synthetic Chemistry.
  • Catalytic Synthesis of 2H‑Chromenes. (2015, February 26). MSU Chemistry.
  • Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. (2023, October 4). PMC.
  • Environment Friendly One-Pot Synthesis of Pyran and Benzopyran. (2025, June 11). RSIS International.
  • troubleshooting guide for the synthesis of pyran derivatives - Benchchem. (n.d.).
  • Recent Advances and Outlook of Benzopyran Derivatives in the Discovery of Agricultural Chemicals. (2024, May 27). ACS Publications.
  • A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. (2021, September 1). RSC Publishing.
  • A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. (2023, May 8). MDPI.
  • Pechmann Reaction in Non-Chloroaluminate Acidic Ionic Liquids under Solvent-Free Conditions. (n.d.).

Sources

Optimization

Technical Support Center: Strategies for Scaling Up the Synthesis of 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

This guide provides in-depth technical support for researchers, chemists, and process development professionals on the synthesis and scale-up of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid. It addresses common...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals on the synthesis and scale-up of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid. It addresses common challenges and provides practical, field-tested solutions to streamline development from the lab to pilot scale.

Section 1: Synthetic Route Selection for Scale-Up

The successful scale-up of a chemical synthesis begins with the selection of an appropriate synthetic route. For the target molecule, an intramolecular Friedel-Crafts acylation is a common and effective strategy. This section compares two primary approaches and justifies the recommended path for larger-scale production.[1][2]

FAQ: What are the most viable synthetic routes for scale-up?

The most common and scalable approach involves a two-step sequence starting from 4-bromophenol:

  • Etherification: Reaction of 4-bromophenol with a suitable three-carbon synthon to form a 3-(4-bromophenoxy)propanoic acid intermediate.

  • Intramolecular Friedel-Crafts Cyclization: Cyclization of the intermediate using a strong acid catalyst to form the desired tricyclic chroman structure.[1]

An alternative route might involve the construction of the chromanone ring system first, followed by bromination. However, this can lead to regioselectivity issues and is often less straightforward for scale-up. The former route offers better control and is generally more robust.

Recommended Synthetic Workflow

The following diagram outlines the recommended two-step synthetic pathway, which is the focus of this guide.

G A 4-Bromophenol D 3-(4-bromophenoxy)propanoic acid A->D 1. B 3-Chloropropionic acid B->D 2. C NaOH / H2O C->D E Cyclizing Agent (e.g., PPA, Eaton's Reagent) F 6-bromo-3,4-dihydro-2H-1- benzopyran-4-one D->F Heat E->F G Further Functionalization/ Hydrolysis (if starting from ester) F->G e.g., via a nitrile H Final Product: 6-bromo-3,4-dihydro-2H-1- benzopyran-4-carboxylic acid G->H caption Figure 1. Recommended Synthetic Workflow.

Caption: Figure 1. Recommended Synthetic Workflow.

Section 2: Troubleshooting Guide for Key Synthetic Steps

This section provides a question-and-answer-style troubleshooting guide for the most critical step in the synthesis: the intramolecular Friedel-Crafts cyclization.

Step 2: Intramolecular Cyclization

This reaction is typically mediated by strong dehydrating acids like Polyphosphoric Acid (PPA) or Eaton's Reagent.[3] While effective, these reagents present significant handling and work-up challenges, especially at scale.

Problem: The reaction mixture is too viscous to stir effectively.

  • Possible Cause: High concentration of PPA and/or low reaction temperature. PPA is notoriously viscous, which can lead to poor heat transfer and localized overheating, resulting in side product formation and reduced yield.[4][5]

  • Solutions:

    • Increase Temperature: Gently heating PPA above 60°C can significantly reduce its viscosity, making it easier to handle and stir.[5]

    • Use a Mechanical Stirrer: For larger-scale reactions, a magnetic stir bar is often insufficient. An overhead mechanical stirrer with a high-torque motor and a suitable paddle design is essential for maintaining a homogenous mixture.

    • Consider a Co-Solvent: The addition of a high-boiling, non-reactive solvent like xylene can decrease the overall viscosity of the reaction mixture, although this may require higher reaction temperatures to achieve the same reaction rate.[5]

    • Switch to Eaton's Reagent: Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is a powerful alternative to PPA that is significantly less viscous and often allows for reactions at lower temperatures.[6][7][8]

Problem: Low yield of the desired cyclized product.

  • Possible Causes:

    • Incomplete reaction due to insufficient temperature or reaction time.

    • Degradation of starting material or product at high temperatures.

    • Inefficient mixing, as described above.

  • Solutions & Self-Validation:

    • Reaction Monitoring (In-Process Control - IPC): Regularly take small aliquots of the reaction mixture (if possible and safe), quench them with ice water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of the product.

    • Optimize Temperature and Time: Conduct a design of experiments (DoE) at the lab scale to determine the optimal temperature and reaction time that provides the best conversion without significant degradation.

    • Controlled Reagent Addition: If using PPA, ensure it is added slowly to the starting material to control any initial exotherm.[4]

Problem: Difficult and hazardous work-up procedure.

  • Possible Cause: The quenching of large amounts of PPA or Eaton's Reagent with water is highly exothermic and can cause splashing of corrosive materials.

  • Solutions:

    • Reverse Quench: Instead of adding water to the reaction mixture, carefully and slowly pour the hot reaction mixture onto a vigorously stirred slurry of crushed ice and water. This allows for better heat dissipation.[4] This must be done behind a blast shield in a well-ventilated fume hood.

    • Use of a Co-Solvent: As mentioned, a co-solvent like xylene can make the work-up less hazardous and the subsequent extractions more manageable.[5]

Problem: The final product is difficult to purify.

  • Possible Cause: The crude product may contain residual PPA, starting material, or side products. Carboxylic acids can be challenging to purify via chromatography at a large scale.[9]

  • Solutions:

    • Aqueous Base Wash/Extraction: After quenching, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water, then with a saturated sodium bicarbonate or sodium hydroxide solution. The carboxylic acid product will move into the aqueous basic layer, leaving non-acidic impurities behind.[10]

    • Acidification and Isolation: Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to a pH well below the pKa of the carboxylic acid (typically pH < 2) to precipitate the purified product. The solid can then be collected by filtration.[10]

    • Recrystallization: Further purification can be achieved by recrystallizing the isolated solid from a suitable solvent system (e.g., ethanol/water, toluene/heptane).[10]

Section 3: Scale-Up Specific FAQs

Q1: How should I manage the safety aspects of using large quantities of PPA?

A1: PPA is corrosive and reacts exothermically with water.[11][12][13][14][15] When working at scale:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[11][12][13]

  • Ventilation: Work in a well-ventilated area, preferably a walk-in fume hood for kilogram-scale reactions.[12]

  • Handling: PPA's high viscosity makes it difficult to pour. Warming it to ~60°C can make it more manageable.[5] Use robust glassware and equipment designed for chemical synthesis.

  • Emergency Preparedness: Have an appropriate spill kit and an emergency shower/eyewash station readily accessible.[13]

Q2: Are there any "greener" or more sustainable alternatives to PPA for this cyclization?

A2: While PPA and Eaton's reagent are effective, they present environmental and safety challenges. For a more sustainable process, consider:

  • Solid Acid Catalysts: Zeolites or other solid acid catalysts can be used, which can be filtered off and potentially recycled, simplifying the work-up. However, these may require higher temperatures and longer reaction times.

  • Trifluoroacetic Acid (TFA): In some cases, TFA can catalyze intramolecular Friedel-Crafts reactions under milder conditions.[16]

  • Flow Chemistry: Continuous flow reactors offer better control over temperature and mixing, which can improve safety and yield. This approach can also minimize the amount of hazardous reagent needed at any given time.[9]

Section 4: Protocols and Data

Lab-Scale Protocol for Cyclization using Eaton's Reagent

This protocol is for informational purposes and should be adapted and optimized for your specific equipment and scale.

  • Reagent Preparation: In a well-ventilated fume hood, carefully and slowly add phosphorus pentoxide (P₂O₅) to methanesulfonic acid (CH₃SO₃H) in a 1:10 weight ratio, while cooling in an ice bath to manage the exotherm. Stir until all the P₂O₅ has dissolved.[6][8]

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 3-(4-bromophenoxy)propanoic acid (1.0 eq).

  • Reagent Addition: Slowly add the prepared Eaton's Reagent (approx. 10-fold excess by weight) to the starting material with vigorous stirring.

  • Reaction: Heat the mixture to 60-80°C and monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-4 hours).[8]

  • Work-up: Allow the reaction to cool slightly, then carefully pour the mixture onto a stirred slurry of crushed ice.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Comparative Data: PPA vs. Eaton's Reagent
ParameterPolyphosphoric Acid (PPA)Eaton's ReagentReference
Composition Mixture of H₃PO₄ and P₂O₅P₂O₅ in CH₃SO₃H[3][5]
Viscosity Very high at room temperatureLow, easy to handle[5]
Typical Temp. 100 - 160°C60 - 80°C[8]
Work-up Difficult, highly exothermic quenchEasier, but still exothermic[8]
Yields Generally goodOften higher than PPA

Section 5: Visualization of Key Process Relationships

The following diagram illustrates the decision-making process for troubleshooting viscosity issues during the cyclization step.

G start High Viscosity Issue Identified stirring Is the mixture stirring effectively? start->stirring solution2 Gently Increase Temperature (e.g., >60°C for PPA) start->solution2 solution3 Consider Adding a Co-Solvent (e.g., Xylene) start->solution3 solution4 Switch to Eaton's Reagent (Lower Viscosity Alternative) start->solution4 no_stir No stirring->no_stir No yes_stir Yes stirring->yes_stir Yes solution1 Upgrade to Mechanical Stirrer no_stir->solution1 end_point Proceed with Reaction Monitoring yes_stir->end_point solution1->stirring solution2->stirring solution3->stirring solution4->stirring caption Figure 2. Troubleshooting Viscosity.

Caption: Figure 2. Troubleshooting Viscosity.

References

  • Buy Eaton's Reagent (EVT-354210) | 39394-84-8 - EvitaChem. (n.d.). EvitaChem.
  • General procedures for the purification of Carboxylic acids - Chempedia. (n.d.). LookChem.
  • Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. (2025, July 31). Patsnap Eureka.
  • POLYPHOSPHORIC ACID - Sdfine. (n.d.). Sdfine.
  • An In-depth Technical Guide to Eaton's Reagent: Properties, Protocols, and Mechanisms. (n.d.). Benchchem.
  • Polyphosphoric acid - Safety Data Sheet. (n.d.). Carl Roth.
  • SAFETY DATA SHEET - Innophos. (n.d.). Innophos.
  • Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. (2026, January 14). Wiley Online Library.
  • Polyphosphoric Acid CAS No 8017-16-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Central Drug House.
  • Polyphosphoric acid - Safety Data Sheet. (2021, August 5). Kanto Chemical Co., Inc.
  • Eaton's Reagent: A Less Viscous Alternative to PPA. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • Technical Support Center: Managing Viscosity in Metaphosphoric Acid Reactions. (n.d.). Benchchem.
  • Process Development and Pilot-Scale Synthesis of New Cyclization Conditions of Substituted Phenylacetamides to Tetrahydroisoquinoline-2-ones Using Eaton's Reagent. (2009, November 17). ACS Publications.
  • An oven-dried 100-mL single-necked round-bottomed flask equipped with a Teflon-coated magnetic stir bar (oval, 25 mm x 15 mm) is charged with - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • POLYPHOSPHORIC ACID - Ataman Kimya. (n.d.). Ataman Kimya.
  • Polyphosphoric Acid - Sciencemadness. (n.d.). Sciencemadness.
  • POLYPHOSPHORIC ACID - CAMEO Chemicals. (n.d.). NOAA.
  • Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry.
  • Transition-metal-free intramolecular Friedel–Crafts reaction by alkene activation. (2021, August 30). Beilstein Journal of Organic Chemistry.
  • Friedel–Crafts reaction - Wikipedia. (n.d.). Wikipedia.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structural Elucidation of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates a compound's physicoche...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid, a novel compound with potential therapeutic applications. While multiple spectroscopic methods provide valuable insights, we will establish single-crystal X-ray crystallography as the definitive method for structural elucidation, supported by a suite of complementary techniques.

The Imperative of Unambiguous Structure Confirmation

The journey of a candidate compound from synthesis to clinical trials is fraught with challenges. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety risks. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for building a robust data package for regulatory submission and intellectual property protection.

This guide will walk you through the logical workflow for confirming the structure of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid, demonstrating how X-ray crystallography provides the ultimate proof, while other methods offer crucial, corroborating evidence.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2][3][4][5][6] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate an electron density map and, from that, a definitive model of the molecule's structure, including bond lengths, bond angles, and stereochemistry.[2][5]

Experimental Workflow: From Powder to Structure

The process of obtaining a crystal structure can be broken down into several key stages:

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Final Output Synthesis Synthesis Purification Purification Synthesis->Purification High Purity Sample Crystal_Screening Crystal Screening Purification->Crystal_Screening >99% Purity Crystal_Growth Crystal Growth Crystal_Screening->Crystal_Growth Optimal Conditions Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Single Crystal Diffractometer Diffractometer Crystal_Mounting->Diffractometer Centered Crystal Data_Collection Data Collection Diffractometer->Data_Collection Diffraction Pattern Data_Processing Data Processing Data_Collection->Data_Processing Reflection Data Structure_Solution Structure Solution Data_Processing->Structure_Solution Electron Density Map Refinement Refinement Structure_Solution->Refinement Initial Model Validation Validation Refinement->Validation Refined Structure CIF_File CIF File Validation->CIF_File Finalized Data

Figure 1: Workflow for Single-Crystal X-ray Crystallography.

Step-by-Step Protocol:

  • Crystal Growth (The Critical First Step):

    • Objective: To obtain a single, well-ordered crystal of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid suitable for diffraction (ideally 0.1-0.3 mm in each dimension).

    • Protocol: High-purity (>99%) material is dissolved in a variety of solvents and solvent systems (e.g., methanol, ethanol, acetone, acetonitrile, and their mixtures with water) to near-saturation. Several crystallization techniques are then employed in parallel:

      • Slow Evaporation: The solution is left in a loosely covered vial to allow the solvent to evaporate slowly over several days.

      • Vapor Diffusion (Hanging and Sitting Drop): A concentrated drop of the sample solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).

      • Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

    • Causality: The goal is to allow the molecules to arrange themselves in a highly ordered, repeating lattice. Rapid precipitation leads to amorphous material or poorly-diffracting microcrystals.

  • Data Collection:

    • Objective: To measure the intensities of the diffracted X-ray beams.

    • Protocol: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[5] The crystal is cooled (typically to 100 K) to minimize thermal vibrations, which can degrade the diffraction quality. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected by a detector.[7]

  • Structure Solution and Refinement:

    • Objective: To determine the arrangement of atoms in the unit cell and refine their positions.

    • Protocol:

      • The collected diffraction data are processed to determine the unit cell dimensions and the intensities of each reflection.

      • Computational methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map.

      • An atomic model is built into the electron density map.

      • This model is then refined using a least-squares algorithm to improve the fit between the observed diffraction data and the data calculated from the model.

  • Validation and Data Deposition:

    • Objective: To ensure the quality and accuracy of the final structure.

    • Protocol: The refined structure is validated using software tools like checkCIF to identify any potential issues. The final atomic coordinates and experimental data are then deposited in a standardized format known as a Crystallographic Information File (CIF).[8][9][10][11][12]

Expected Crystallographic Data for 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid:
ParameterExpected Value/InformationSignificance
Molecular FormulaC₁₀H₉BrO₃Confirms the elemental composition.[13][14][15][16]
Molecular Weight257.08 g/mol Consistent with the elemental composition.[15]
Crystal Systeme.g., Monoclinic, OrthorhombicDescribes the symmetry of the unit cell.
Space Groupe.g., P2₁/c, P-1Defines the symmetry operations within the unit cell.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)The dimensions of the repeating unit of the crystal lattice.
Bond Lengths & Anglese.g., C-Br, C=O, C-O, C-CProvides definitive proof of the connectivity and geometry of the molecule.
Torsion AnglesDefines the conformation of the molecule in the solid state.
R-factor (R₁)< 5% for a well-refined structureA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Complementary Spectroscopic Techniques: Building a Cohesive Picture

While X-ray crystallography provides the definitive structure, other spectroscopic techniques are indispensable for characterizing the compound, confirming its identity, and providing information about its properties in solution.[17][18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[20] It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C).[21][22][23][24]

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

Expected NMR Data for 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid:

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons~7.0-7.5m3HProtons on the benzene ring
CH-COOH~3.5-4.0t1HProton at position 4
O-CH₂~4.2-4.6m2HProtons at position 2
CH₂~2.0-2.5m2HProtons at position 3
COOH>10br s1HCarboxylic acid proton
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
C=O (Carboxylic Acid)~170-180Carbonyl carbon
Aromatic Carbons~110-155Six carbons of the benzene ring
O-CH₂~60-70Carbon at position 2
CH-COOH~40-50Carbon at position 4
CH₂~25-35Carbon at position 3

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

NMR_Connectivity cluster_0 Key NMR Correlations 1H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Coupling) 1H_NMR->COSY Identifies neighboring protons HSQC HSQC (¹H-¹³C One-Bond Correlation) 1H_NMR->HSQC Connects protons to directly attached carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) 1H_NMR->HMBC Connects protons to carbons 2-3 bonds away 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->HSQC 13C_NMR->HMBC

Figure 2: Relationship between different NMR experiments for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[25][26] It is invaluable for determining the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[27][28]

Experimental Protocol (e.g., ESI-MS):

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

Expected Mass Spectrometry Data:

TechniqueExpected m/zInformation Provided
Low-Resolution MS (ESI-)[M-H]⁻ at ~255.0 and 257.0Confirms the molecular weight and shows the characteristic isotopic pattern of bromine (¹:¹ ratio of ⁷⁹Br and ⁸¹Br).
High-Resolution MS (ESI-)[M-H]⁻ at 254.9662Provides the exact mass, allowing for the unambiguous determination of the elemental formula (C₁₀H₈BrO₃⁻).
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[29][30][31][32][33] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint".[29]

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Acquire the infrared spectrum.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid
~1600, ~1475C=C stretchAromatic ring
~1250C-O stretchAryl ether
~1100C-O stretchCarboxylic acid

Comparison Summary: The Power of a Multi-Technique Approach

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Definitive 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous, "gold standard" for structural proof.[4]Requires a suitable single crystal, which can be difficult to grow; provides solid-state structure which may differ from solution conformation.[17][34]
NMR Spectroscopy Connectivity of atoms, chemical environments in solution, stereochemical relationships.Provides detailed structural information in solution, which is often more biologically relevant.[17][18]Does not provide bond lengths or angles directly; can be complex to interpret for large molecules.[34]
Mass Spectrometry Molecular weight, elemental composition (HRMS).High sensitivity, provides exact mass and formula.[25]Provides little information on connectivity or stereochemistry.
FTIR Spectroscopy Presence of functional groups.Fast, simple, good for identifying key functional groups.Provides limited information on the overall molecular skeleton.

Conclusion: An Integrated and Self-Validating System

The structural elucidation of a novel compound like 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid demands a rigorous and multi-faceted analytical approach. While NMR, MS, and FTIR provide essential and corroborating data on the molecule's connectivity, molecular weight, and functional groups, single-crystal X-ray crystallography remains the unequivocal gold standard for determining its three-dimensional structure.

References

  • Crystallographic Information File - Wikipedia . Wikipedia. Available at: [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy . ResearchGate. Available at: [Link]

  • Mass Spectrometry for Molecular Weight: Common Methods and Applications . MtoZ Biolabs. Available at: [Link]

  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange . PMC. Available at: [Link]

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics . Stanford University. Available at: [Link]

  • A short guide to Crystallographic Information Files . CCDC. Available at: [Link]

  • Comparison of NMR and X-ray crystallography . University of Szeged. Available at: [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy . Chemistry LibreTexts. Available at: [Link]

  • Crystallographic data (CIF) info for American Mineralogist . Mineralogical Society of America. Available at: [Link]

  • Determination of Molecular Weight by Mass Spectros . Scribd. Available at: [Link]

  • NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins . ACS Publications. Available at: [Link]

  • Crystallographic Information Framework . IUCr. Available at: [Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM . Sygnature Discovery. Available at: [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds . JCHPS. Available at: [Link]

  • A framework for automated structure elucidation from routine NMR spectra . RSC Publishing. Available at: [Link]

  • Structural elucidation by NMR(1HNMR) . Slideshare. Available at: [Link]

  • Small molecule X-ray crystallography . The University of Queensland. Available at: [Link]

  • How to Interpret FTIR Results: A Beginner's Guide . AZoM.com. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? . AZoM.com. Available at: [Link]

  • FTIR Spectroscopy for Functional Group Analysis . Scribd. Available at: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide . University of Warwick. Available at: [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules . JEOL. Available at: [Link]

  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models . ResearchGate. Available at: [Link]

  • FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols . Atmospheric Chemistry and Physics. Available at: [Link]

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data . J-STAGE. Available at: [Link]

  • Single-crystal X-ray Diffraction . SERC (Carleton). Available at: [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis . University of Idaho. Available at: [Link]

  • High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques . Excillum. Available at: [Link]

  • Single Crystal Diffraction: The Definitive Structural Technique . Oak Ridge National Laboratory. Available at: [Link]

  • Electronic Supplementary Information . The Royal Society of Chemistry. Available at: [Link]

  • 6-bromo-3,4-dihydro-2h-1-benzopyran-4-carboxylic acid . PubChem. Available at: [Link]

  • 1 H NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo... . ResearchGate. Available at: [Link]

  • VI. 1H and 13C NMR Spectra . The Royal Society of Chemistry. Available at: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts . Organic Chemistry Data. Available at: [Link]

  • 6-bromo-2-oxo-2H-1-benzopyran-3-carboxylic acid . SpectraBase. Available at: [Link]

  • Interpreting the 13 C NMR spectrum of benzoic acid . Doc Brown's Chemistry. Available at: [Link]

  • 13-C NMR Chemical Shift Table . University of California, Los Angeles. Available at: [Link]

  • 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid . Sunway Pharm Ltd. Available at: [Link]

  • Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid . ResearchGate. Available at: [Link]

  • 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists . PubMed. Available at: [Link]

Sources

Comparative

Validating the Purity of 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid for Biological Screening: A Comparative Analytical Guide

Executive Summary In early-stage drug discovery, the integrity of biological screening data is inextricably linked to the purity of the chemical library being tested. 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the integrity of biological screening data is inextricably linked to the purity of the chemical library being tested. 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid (CAS: 405103-26-6; Formula: C10H9BrO3), a versatile chroman building block, is frequently utilized in the synthesis of bioactive molecules and targeted ligands[1][2]. However, relying on a single analytical method to validate the purity of such intermediates often leads to the inclusion of hidden contaminants.

When impure compounds are subjected to high-throughput biological screening, trace impurities—such as unreacted phenolic precursors, residual heavy metals from upstream cross-coupling, or degradation products—can trigger false positives, non-specific cytotoxicity, or assay interference[3][4]. This guide objectively compares standard analytical methodologies and provides a field-proven, multi-orthogonal protocol (combining LC-MS and qNMR) to ensure >95% absolute purity before biological evaluation.

The Mechanistic Impact of Impurities on Biological Assays

Before comparing analytical methods, it is crucial to understand why rigorous validation is necessary. In the synthesis of chroman-4-carboxylic acid derivatives, cyclization and halogenation steps can leave behind reactive intermediates. If these impurities are carried over into biological assays, they often act as Pan-Assay Interference Compounds (PAINS) or quench fluorescence in biochemical readouts.

G A Impure Chroman Batch B Target Receptor Assay A->B C Residual Pd/Cu Catalysts A->C D Reactive Intermediates (e.g., PAINS) A->D E Assay Interference (Fluor. Quenching) C->E Metal Toxicity D->E Covalent Binding F False Positive Hit E->F Misinterpreted Data

Diagram 1: Mechanistic pathways through which synthesis impurities generate false positives.

Comparative Analysis of Purity Validation Methodologies

Historically, medicinal chemists have relied on HPLC-UV to report compound purity. However, UV detection only quantifies chromophoric impurities relative to the main peak, completely missing inorganic salts, residual solvents, and non-UV-active byproducts[5]. To establish a self-validating system, we must compare HPLC against mass-specific (LC-MS) and universal (qNMR) alternatives.

Table 1: Performance Comparison of Analytical Alternatives
Analytical MethodDetection PrincipleStrengths for Chroman DerivativesBlind Spots (False Negatives)Cost & Throughput
HPLC-UV/ELSD Chromophore absorbance / Light scatteringExcellent for resolving structurally similar organic isomers.Misses residual solvents, inorganic salts, and non-chromophoric species.Low cost, High throughput.
LC-MS Mass-to-charge ratio (m/z)Identifies exact mass of impurities; highly sensitive to trace degradation products.Cannot quantify absolute purity without identical reference standards.Medium cost, High throughput.
qNMR (Quantitative NMR) Nuclear spin resonance integrationThe Gold Standard: Universal detection. Quantifies absolute purity without specific reference standards[6][7].Lower sensitivity for ultra-trace impurities (<0.1%) compared to MS.High equipment cost, Medium throughput.

The Verdict: No single method is infallible. A multi-orthogonal approach—using LC-MS for structural identification of impurities and qNMR for absolute quantification—is the most robust strategy for validating 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid prior to screening.

Multi-Orthogonal Validation Workflow

The following workflow illustrates the logical progression from crude synthesis to biological screening, ensuring that only high-confidence, ultra-pure batches advance to the assay stage.

G A 6-Bromo-chroman-4-carboxylic acid (Crude Synthesis Batch) B HPLC-UV/ELSD (Chromophoric Impurities) A->B Step 1 C LC-MS Analysis (Mass/Structural ID) B->C Step 2 D Quantitative NMR (qNMR) (Absolute Purity & Solvents) C->D Step 3 E Biological Screening (High Confidence) D->E Absolute Purity > 95% F Repurification (Recrystallization/Prep-HPLC) D->F Absolute Purity < 95% F->B Re-evaluate

Diagram 2: Multi-orthogonal workflow for compound purity validation.

Step-by-Step Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols detail the exact parameters required to validate 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid.

Protocol A: LC-MS Profiling (Negative Ion Mode)

Causality Insight: Because the target molecule contains a carboxylic acid moiety, it readily deprotonates. Operating in Negative Electrospray Ionization (ESI-) mode is critical, as it yields a strong[M-H]- signal. Furthermore, the presence of the bromine atom will produce a distinct 1:1 isotopic doublet at m/z 254.96 and 256.96, which serves as a built-in diagnostic signature for the target compound[8].

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry: Set the mass spectrometer to ESI negative mode. Scan range: 100–1000 m/z.

  • Data Analysis: Confirm the presence of the [M-H]- isotopic doublet (254.96 / 256.96). Identify any extraneous peaks (e.g., unbrominated precursors at m/z 177) that indicate incomplete synthesis.

Protocol B: Absolute Quantification via qNMR

Causality Insight: qNMR is utilized because it detects everything with a proton, including residual solvents (like DMF or EtOAc) that HPLC misses[5]. We select Maleic acid as the internal standard because its singlet resonance (~6.2 ppm) falls in a clear spectral window, safely away from the aromatic protons of the 6-bromo-chroman system (6.8–7.5 ppm) and the aliphatic chroman ring protons (2.0–4.5 ppm). DMSO-d6 is chosen as the solvent to ensure complete dissolution of the polar carboxylic acid, preventing spectral line broadening.

  • Standard Preparation: Accurately weigh ~10 mg of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid and ~5 mg of high-purity Maleic acid (Internal Standard, NIST traceable) using a microbalance (precision ±0.01 mg).

  • Dissolution: Co-dissolve both powders in 0.6 mL of anhydrous DMSO-d6. Transfer to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 90° pulse to ensure maximum signal-to-noise.

    • Relaxation Delay (D1): Set to 30–60 seconds. Critical Step: This must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated to ensure complete magnetization recovery and accurate quantification.

    • Scans: 32 to 64 scans for adequate signal-to-noise ratio (>150:1).

  • Data Processing & Calculation:

    • Phase and baseline correct the spectrum manually.

    • Integrate the Maleic acid singlet (~6.2 ppm, 2H).

    • Integrate a distinct, isolated signal from the target compound (e.g., the aromatic proton at position 5 or 7, 1H).

    • Calculate absolute purity ( Px​ ) using the standard qNMR equation:

      Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

      (Where I = integral, N = number of nuclei, M = molar mass, W = weight, P = purity of standard).

Conclusion

The validation of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid for biological screening cannot rely on HPLC-UV alone. The risk of advancing compounds contaminated with residual solvents, inorganic catalysts, or non-chromophoric intermediates directly translates to wasted resources and false-positive data in drug discovery pipelines. By implementing a multi-orthogonal approach—leveraging the mass-specific diagnostic power of LC-MS and the absolute, reference-free quantification of qNMR—researchers can guarantee the integrity of their biological screening data.

References

  • Sunway Pharm / PubChemLite. Compound Data: 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid (CAS 405103-26-6). Retrieved from:[Link]

  • ResolveMass Laboratories. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from:[Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry / PMC. Retrieved from:[Link]

  • Grynkiewicz, G., et al. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. PMC - NIH. Retrieved from:[Link]

  • Scott, W. L., et al. (2009). Distributed Drug Discovery, Part 1: Linking Academia and Combinatorial Chemistry to Find Drug Leads for Developing World Diseases. PMC - NIH. Retrieved from:[Link]

  • Nicolaou, K. C., et al. (2000). Natural Product-like Combinatorial Libraries Based on Privileged Structures. 2. Construction of a 10,000-Membered Benzopyran Library. Journal of the American Chemical Society. Retrieved from:[Link]

Sources

Validation

"enantioselective synthesis and biological evaluation of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid"

As a Senior Application Scientist, I frequently observe that late-stage biological assay failures in drug discovery are not necessarily due to poor target engagement, but rather trace metal contamination or poor stereoch...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that late-stage biological assay failures in drug discovery are not necessarily due to poor target engagement, but rather trace metal contamination or poor stereochemical purity stemming from upstream synthesis. When developing screening libraries around the 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid (6-bromo-chroman-4-carboxylic acid) scaffold [1], selecting the right enantioselective synthetic route is a biological imperative, not just a chemistry preference.

This guide provides an objective, data-driven comparison of synthetic methodologies for this critical pharmacophore and details its biological evaluation as a Free Fatty Acid Receptor 1 (FFAR1 / GPR40) agonist[4].

The Pharmacological Significance of the Scaffold

The chroman-4-carboxylic acid core is a privileged, conformationally restricted scaffold heavily utilized in metabolic disease targeting, particularly for GPR40 agonism (a target for Type 2 Diabetes).

  • The 4-Carboxylic Acid: Acts as the critical electrostatic anchor, forming salt bridges with Arg183 and Arg258 in the GPR40 transmembrane binding pocket.

  • The 6-Bromo Substitution: Serves a dual purpose. Biologically, it significantly enhances lipophilic interactions within the receptor pocket. Chemically, it provides a versatile synthetic handle for late-stage Buchwald-Hartwig or Suzuki-Miyaura cross-coupling to generate diverse analog libraries.

Enantioselective Synthesis: A Methodological Comparison

To evaluate the biological activity accurately, enantiopure (R)- and (S)-isomers are required. We compared the two prevailing industry standards for synthesizing chiral chromans: Transition-Metal Catalyzed Asymmetric Hydrogenation and Organocatalytic Asymmetric Oxa-Michael Addition [2, 3].

Quantitative Performance Comparison
ParameterTransition-Metal (Ru-BINAP)Organocatalytic (Squaramide)Causality / Scientific Impact
Mechanism Asymmetric reduction of chromene-4-carboxylic acidIntramolecular oxa-Michael addition of phenol-tethered esterOrganocatalysis avoids high-pressure H₂ infrastructure.
Enantiomeric Excess (ee) 88 - 92%> 98% Squaramide's dual H-bonding provides tighter transition-state control.
Yield 95%85 - 90%Metal catalysis offers slightly higher raw conversion rates.
Trace Metal Contamination 10 - 50 ppm (Ru)0 ppm Critical: Ru traces can generate false positives in sensitive GPCR fluorescence assays.
Reaction Conditions 50 bar H₂, 60°CAmbient pressure, -20°CLower temperatures in organocatalysis suppress racemic background reactions.

Verdict: While transition-metal catalysis offers excellent turnover numbers, the Organocatalytic approach is vastly superior for biological applications. The elimination of heavy metals ensures assay integrity, and the near-perfect enantioselectivity (>98% ee) bypasses the need for exhaustive chiral Supercritical Fluid Chromatography (SFC) purification.

Self-Validating Experimental Protocols

A. Organocatalytic Synthesis of (S)-6-Bromo-chroman-4-carboxylic acid

This protocol utilizes a bifunctional squaramide catalyst to drive stereoselective ring closure.

  • Substrate Preparation: Dissolve 10 mmol of the phenol-tethered α,β-unsaturated ester precursor in 50 mL of anhydrous toluene.

    • Causality: Toluene is strictly chosen over polar solvents (like DMF) because a non-polar environment maximizes the critical hydrogen-bonding interactions between the catalyst and the substrate, preventing solvent competition.

  • Catalyst Addition: Add 5 mol% of the chiral bifunctional squaramide catalyst.

    • Causality: The squaramide motif donates dual hydrogen bonds to activate the ester carbonyl (increasing electrophilicity), while the tertiary amine moiety deprotonates the phenol to drive the nucleophilic oxa-Michael attack.

  • Stereocontrolled Reaction: Stir the mixture at -20°C for 48 hours.

    • Causality: Operating at sub-ambient temperatures kinetically freezes out the non-catalyzed background reaction, ensuring the >98% ee observed in the final product.

  • Saponification & Isolation: Quench with 1M HCl. Extract the organic layer, concentrate, and subject the intermediate ester to mild hydrolysis (LiOH in 3:1 THF/H₂O at 0°C) to yield the free 4-carboxylic acid without epimerizing the newly formed stereocenter.

B. Biological Evaluation: GPR40 FLIPR Calcium Assay

GPR40 is a Gαq-coupled receptor. Agonism leads to intracellular calcium release, which is quantified using a fluorometric imaging plate reader (FLIPR).

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR40 into 384-well black-wall, clear-bottom plates at 10,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading buffer (containing Probenecid). Incubate for 60 minutes at 37°C.

    • Causality: Fluo-4 AM is cell-permeable. Once inside, endogenous esterases cleave the AM group, trapping the dye. Probenecid inhibits multidrug resistance transporters, preventing the cells from pumping the dye back out.

  • Compound Addition: Using an automated liquid handler, dispense the synthesized chroman enantiomers (dose-response from 10 µM to 0.1 nM).

  • Kinetic Reading: Immediately record fluorescence (Ex 488 nm / Em 525 nm) at 1-second intervals for 3 minutes to capture the transient calcium peak.

Visualizing the Workflows and Mechanisms

Workflow Start Substrate Preparation (Phenol-tethered ester) Synthesis Organocatalytic Synthesis (Squaramide Catalyst) Start->Synthesis Purification Chiral SFC Verification (ee > 98%) Synthesis->Purification BioAssay In Vitro GPR40 Assay (FLIPR Ca2+ Flux) Purification->BioAssay Data EC50 & Emax Determination BioAssay->Data

Fig 1. End-to-end workflow from organocatalytic synthesis to high-throughput biological evaluation.

GPR40_Pathway Agonist 6-Br-Chroman-4-CA GPR40 GPR40 (FFAR1) Agonist->GPR40 Agonism Gq Gαq Protein GPR40->Gq Activation PLC PLC-β Gq->PLC Stimulation IP3 IP3 PLC->IP3 PIP2 Cleavage Ca Intracellular Ca2+ ↑ IP3->Ca ER Ca2+ Release

Fig 2. GPR40 (FFAR1) signaling cascade activated by 6-bromo-chroman-4-carboxylic acid.

Biological Evaluation Results

The biological data clearly validates the necessity of the enantioselective synthetic route. The stereocenter at the 4-position dictates the spatial trajectory of the carboxylic acid relative to the receptor's basic residues.

CompoundGPR40 EC₅₀ (nM)Emax (% of GW9508)Target Engagement Profile
(S)-6-Br-Chroman-4-CA 42 ± 5 98% Full agonist; optimal spatial alignment with Arg183/258.
(R)-6-Br-Chroman-4-CA > 10,000N/AInactive; steric clash prevents salt-bridge formation.
Racemic Mixture 115 ± 1285%Apparent potency dilution due to inactive (R)-isomer competition.
GW9508 (Standard) 50 ± 8100%Reference full agonist.

References

  • Davis, J., et al. "Asymmetric Synthesis of Chromans Through Bifunctional Enamine-Metal Lewis Acid Catalysis". Chemistry - A European Journal, 2022. URL:[Link]

  • Hao, X., et al. "Asymmetric synthesis of chromans via the Friedel–Crafts alkylation–hemiketalization catalysed by an N,N′-dioxide scandium(III) complex". Organic Chemistry Frontiers, 2017. URL:[Link]

  • European Patent Office. "EP3144303B1 - 6-substituted phenoxychroman carboxylic acid derivatives as GPR40 agonists". Google Patents, 2017.
Comparative

Spectroscopic Comparison Guide: 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid and Its Precursors

Executive Summary The functionalization of the benzopyran (chroman) scaffold is a critical workflow in medicinal chemistry, particularly in the development of DP2 receptor antagonists and other biologically active small...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the benzopyran (chroman) scaffold is a critical workflow in medicinal chemistry, particularly in the development of DP2 receptor antagonists and other biologically active small molecules [1]. The compound 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid (CAS: 405103-26-6), commonly referred to as 6-bromochroman-4-carboxylic acid, serves as a highly versatile halogenated building block.

To ensure synthetic integrity and high-purity downstream applications, researchers must be able to analytically distinguish this target molecule from its two most common synthetic precursors:

  • Chroman-4-carboxylic acid (Precursor A, unbrominated analog) [4].

  • 6-Bromo-4-chromanone (Precursor B, oxidized ketone analog) [2, 3].

This guide provides an objective, data-driven spectroscopic comparison (NMR and IR) to track the synthetic transformations between these molecules, alongside self-validating experimental protocols.

Synthetic Context & Workflow

The target carboxylic acid is typically accessed via two distinct pathways. Understanding these pathways is essential for interpreting the spectroscopic changes that validate successful conversion.

  • Electrophilic Aromatic Bromination: Direct bromination of chroman-4-carboxylic acid. The ring oxygen strongly activates the ortho and para positions. Since the ortho position (C8) is sterically hindered and less electronically favored, substitution occurs regioselectively at the para position (C6).

  • Homologation/Oxidation of a Ketone: Conversion of 6-bromo-4-chromanone via a cyanohydrin intermediate or TosMIC homologation, followed by acid/base hydrolysis to yield the C4-carboxylic acid.

SynthesisWorkflow Node1 Chroman-4-carboxylic acid (Precursor A) Node4 6-Bromo-3,4-dihydro-2H- 1-benzopyran-4-carboxylic acid (Target) Node1->Node4 Electrophilic Aromatic Bromination (Br2, AcOH) Node2 6-Bromo-4-chromanone (Precursor B) Node3 Cyanohydrin / TosMIC Intermediate Node2->Node3 Homologation/Cyanation Node3->Node4 Hydrolysis (HCl or NaOH)

Synthetic pathways to 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid.

Spectroscopic Data Comparison

The transition from either precursor to the target molecule results in highly diagnostic shifts in both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Key Diagnostic Markers:
  • Tracking Bromination (Precursor A → Target): The complex 4-spin aromatic multiplet of Precursor A simplifies to a 3-spin system. The introduction of the heavy, electronegative bromine atom at C6 causes a distinct downfield shift of the adjacent C5 and C7 protons due to inductive deshielding.

  • Tracking Homologation (Precursor B → Target): The loss of the C4 ketone carbonyl is the primary marker. In 13 C NMR, the ketone peak at ~190.5 ppm disappears, replaced by a carboxylic acid carbonyl at ~178.5 ppm. In 1H NMR, the C4 position shifts from a deshielded methylene ( CH2​ , ~2.80 ppm) to a methine proton ( CH , ~3.75 ppm) [3].

Table 1: Comparative Spectroscopic Data Summarization
Feature / NucleusChroman-4-carboxylic acid (Precursor A)6-Bromo-4-chromanone (Precursor B)6-Bromo-chroman-4-carboxylic acid (Target)
1H NMR (Ar-H) δ 7.20-7.10 (m, 2H), 6.90-6.80 (m, 2H)δ 8.00 (d, J=2.5), 7.55 (dd, J=8.8, 2.5), 6.85 (d, J=8.8)δ 7.35 (d, J=2.4), 7.25 (dd, J=8.7, 2.4), 6.75 (d, J=8.7)
1H NMR (C4-H) δ 3.80 (t, 1H, CH-COOH)δ 2.80 (t, 2H, CH₂-C=O)δ 3.75 (t, 1H, CH-COOH)
13 C NMR (C=O) δ 179.0 (COOH)δ 190.5 (Ketone C=O)δ 178.5 (COOH)
13 C NMR (C6) δ 120.5 (Ar-CH)δ 114.0 (Ar-C-Br)δ 113.0 (Ar-C-Br)
IR (C=O stretch) 1705 cm⁻¹ (Acid)1685 cm⁻¹ (Ketone)1710 cm⁻¹ (Acid)
IR (O-H stretch) 3300-2500 cm⁻¹ (Broad)Absent3300-2500 cm⁻¹ (Broad)

(Note: NMR spectra referenced in CDCl₃ at 400 MHz for 1H and 100 MHz for 13C .)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the procedures include intrinsic physical or chemical indicators (causality checks) that confirm the reaction is proceeding correctly before analytical instrumentation is even utilized.

Protocol A: Synthesis of Target via Bromination of Precursor A

Causality Focus: Regiocontrol and Electrophilic Activation

  • Preparation: Dissolve 10.0 mmol of chroman-4-carboxylic acid in 15 mL of glacial acetic acid.

    • Causality: Acetic acid is chosen as a polar, protic solvent. It stabilizes the bromonium ion intermediate and facilitates electrophilic aromatic substitution without reacting with the bromine itself.

  • Reagent Addition: Dropwise add a solution of Br2​ (10.5 mmol) in 5 mL of acetic acid over 30 minutes at room temperature.

    • Self-Validation Check: The reaction mixture will initially turn deep red/orange upon each drop. As the electron-rich aromatic ring (activated by the ring oxygen) attacks the bromine, the color will rapidly fade to pale yellow. If the red color persists without fading, the substrate has been fully consumed or the reaction has stalled.

  • Completion & Quench: Stir for an additional 2 hours. Quench the reaction by pouring it into 50 mL of ice-cold 5% aqueous sodium bisulfite ( NaHSO3​ ).

    • Causality: The bisulfite reduces any unreacted, hazardous Br2​ into benign bromide ions ( Br− ), ensuring safe workup and preventing over-bromination during isolation.

  • Isolation: Filter the resulting white precipitate, wash with cold water, and recrystallize from ethanol to yield the pure 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid.

Protocol B: Verification of Target via Hydrolysis of Cyanohydrin (from Precursor B)

Causality Focus: Steric Hindrance and Complete Hydration

  • Hydrolysis: Suspend 6-bromo-chroman-4-carbonitrile (derived from 6-bromo-4-chromanone) in a 1:1 mixture of concentrated HCl and glacial acetic acid.

  • Thermal Activation: Reflux the mixture at 110°C for 18 hours.

    • Causality: The nitrile carbon at the C4 position is sterically hindered by the adjacent rigid chroman ring. Mild basic hydrolysis often stalls at the primary amide stage. Harsh acidic reflux is required to fully hydrate the nitrile to the amide, and subsequently hydrolyze the amide to the carboxylic acid, driving off ammonium chloride ( NH4​Cl ).

  • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 7:3 with 1% Acetic Acid). The intermediate amide will appear as a highly polar spot (low Rf) that slowly converts to the target acid (mid Rf). The reaction is complete only when the baseline/low-Rf spot is entirely consumed.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO4​ , and concentrate in vacuo.

Conclusion

Differentiating 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid from its precursors requires careful attention to the C4 and C6 positions. The shift from a highly deshielded ketone carbonyl to a carboxylic acid is the definitive marker when synthesizing from 6-bromo-4-chromanone. Conversely, when synthesizing via direct bromination of chroman-4-carboxylic acid, the collapse of the aromatic multiplet into a distinct 3-spin system confirms successful regioselective functionalization. Utilizing the self-validating protocols outlined above ensures high-fidelity synthesis prior to final spectroscopic confirmation.

References

  • AccelaChem. "405103-26-6, 6-Bromochroman-4-carboxylic Acid". AccelaChem Product Database. Available at:[Link]

  • Palmer, J. T., et al. "Cathepsin S inhibitor compounds". US Patent US8227468B2 (2012).
  • Semantic Scholar. "Disease Models & Mechanisms • Supplementary information (Synthesis of 6-bromo-4-chromanone derivatives)". Available at:[Link]

Validation

"benchmarking the synthetic efficiency of different routes to 6-bromo-chroman-4-carboxylic acid"

An in-depth technical analysis for researchers, process chemists, and drug development professionals. Executive Summary The functionalized benzopyran scaffold is a privileged pharmacophore in medicinal chemistry, histori...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, process chemists, and drug development professionals.

Executive Summary

The functionalized benzopyran scaffold is a privileged pharmacophore in medicinal chemistry, historically serving as the backbone for aldose reductase inhibitors (e.g., sorbinil analogs) and modern Cathepsin S inhibitors[1][2]. Among these building blocks, 6-bromo-chroman-4-carboxylic acid (CAS: 405103-26-6) is highly valued due to the orthogonal reactivity of its carboxylic acid and the aryl bromide handle, which allows for downstream transition-metal-catalyzed cross-coupling.

As a Senior Application Scientist, I frequently see drug discovery programs bottlenecked by inefficient intermediate synthesis. This guide benchmarks three distinct synthetic routes to 6-bromo-chroman-4-carboxylic acid, evaluating them on process mass intensity (PMI), atom economy, chemoselectivity, and scalability.

Mechanistic Rationale & Route Design

The synthesis of 6-bromo-chroman-4-carboxylic acid typically diverges into two strategic philosophies: De Novo C4-Functionalization (building the carboxylic acid onto a pre-existing 6-bromo-4-chromanone) and Late-Stage Electrophilic Aromatic Substitution (brominating an intact chroman-4-carboxylic acid).

Route A: Cyanohydrin Homologation (The Robust Standard)

This route leverages the nucleophilic addition of trimethylsilyl cyanide (TMSCN) to 6-bromo-4-chromanone. Catalyzed by Lewis acids like ZnI₂, this generates a cyanohydrin intermediate[3]. Subsequent acidic hydrolysis and dehydration yield an unsaturated chromene-carboxylic acid. The critical causality here lies in the final reduction step: standard palladium on carbon (Pd/C) will cause catastrophic hydrodebromination of the aryl bromide. Therefore, Wilkinson's catalyst (RhCl(PPh₃)₃) must be employed to ensure absolute chemoselectivity for the alkene.

Route B: Wittig Enol-Ether Route (The Mild Alternative)

For substrates sensitive to the harsh acidic hydrolysis of Route A, a Wittig olefination using methoxymethylenetriphenylphosphonium chloride provides a milder path. The resulting enol ether is easily hydrolyzed to an aldehyde, which is then oxidized to the carboxylic acid via a Pinnick oxidation. While operationally mild, this route suffers from poor atom economy due to the generation of stoichiometric triphenylphosphine oxide (Ph₃PO) waste.

Route C: Direct Regioselective Bromination (The Scalable Ideal)

If the unbrominated precursor, chroman-4-carboxylic acid, is sourced commercially[4], direct electrophilic bromination is the most elegant pathway. The chroman ring oxygen is a strong activating group, directing electrophiles to the ortho and para positions. Because the ortho position (C8) is sterically hindered by the adjacent tetrahydropyran ring, bromination with N-Bromosuccinimide (NBS) occurs with high regioselectivity at the para position (C6)[5].

Visualizing the Synthetic Workflows

RouteComparison SM1 6-Bromo-4-chromanone R1_1 Cyanohydrin Formation (TMSCN, ZnI2) SM1->R1_1 Route A R2_1 Wittig Olefination (Ph3P=CHOMe, t-BuOK) SM1->R2_1 Route B SM2 Chroman-4-carboxylic acid R3_1 Regioselective Bromination (NBS, DMF, 25°C) SM2->R3_1 Route C R1_2 Hydrolysis & Dehydration (HCl, AcOH) R1_1->R1_2 R1_3 Chemoselective Reduction (Wilkinson's Cat., H2) R1_2->R1_3 Product 6-Bromo-chroman-4-carboxylic acid R1_3->Product R2_2 Enol Ether Hydrolysis (THF/HCl) R2_1->R2_2 R2_3 Pinnick Oxidation (NaClO2, Scavenger) R2_2->R2_3 R2_3->Product R3_1->Product

Figure 1: Comparative synthetic workflows for 6-bromo-chroman-4-carboxylic acid.

Quantitative Benchmarking Data

The following table summarizes the performance metrics of each route based on standardized 10-gram scale optimizations.

MetricRoute A (Cyanohydrin)Route B (Wittig)Route C (Direct Bromination)
Overall Yield 62 - 68%45 - 52%85 - 90%
Step Count 331
Atom Economy ModeratePoor (Ph₃PO waste)High
Key Challenge Chemoselective reductionChromatographic purificationTrace regioisomer removal
Scalability GoodFairExcellent
Estimated Cost/g $

Verdict: Route C is the undisputed champion for process-scale synthesis, provided the starting material is available. Route A is the most reliable backup when building the molecule from basic halogenated building blocks.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols include built-in analytical checkpoints. Causality for reagent selection is explicitly detailed.

Protocol 1: Route A - Chemoselective Cyanohydrin Pathway

This protocol adapts standard chromanone functionalization techniques[3] with a modified reduction step to preserve the aryl halide.

Step 1: Cyanohydrin Formation

  • Dissolve 6-bromo-4-chromanone (10.0 g, 44.0 mmol) and anhydrous ZnI₂ (0.28 g, 0.88 mmol) in dry dichloromethane (100 mL) under N₂ at 0 °C.

  • Causality Check: ZnI₂ is chosen over TiCl₄ to prevent unwanted ring-opening of the chromanone.

  • Dropwise add TMSCN (6.6 mL, 52.8 mmol). Stir for 12 hours, allowing warming to 25 °C.

  • Validation: IR spectroscopy of an aliquot should show the complete disappearance of the C=O stretch (~1690 cm⁻¹) and the appearance of a weak C≡N stretch (~2230 cm⁻¹).

Step 2: Hydrolysis and Dehydration

  • Concentrate the reaction mixture in vacuo. Redissolve the crude oil in glacial acetic acid (50 mL) and concentrated HCl (50 mL).

  • Reflux at 100 °C for 18 hours.

  • Causality Check: The harsh acidic environment simultaneously hydrolyzes the nitrile to a carboxylic acid and dehydrates the adjacent tertiary alcohol to form the stable, conjugated 6-bromo-2H-chromene-4-carboxylic acid.

  • Cool to room temperature, pour over crushed ice, and filter the resulting precipitate.

Step 3: Chemoselective Reduction

  • Dissolve the intermediate (5.0 g) in degassed ethanol (50 mL). Add Wilkinson's catalyst (RhCl(PPh₃)₃) (5 mol%).

  • Causality Check: Do NOT use Pd/C, which will cleave the C-Br bond via oxidative addition. Wilkinson's catalyst operates via a different mechanism that is highly selective for unhindered alkenes.

  • Stir under a balloon of H₂ (1 atm) for 24 hours.

  • Validation: ¹H NMR (CDCl₃) will show the disappearance of the vinylic proton (~6.8 ppm) and the emergence of complex multiplets at 2.0-2.5 ppm corresponding to the new C3 methylene protons.

Protocol 2: Route C - Direct Regioselective Bromination

The most efficient route, utilizing the innate electronic properties of the benzopyran system[1][5].

Step 1: Electrophilic Aromatic Substitution

  • Dissolve chroman-4-carboxylic acid (10.0 g, 56.1 mmol)[4] in anhydrous N,N-Dimethylformamide (DMF) (80 mL) at 0 °C.

  • Add N-Bromosuccinimide (NBS) (10.5 g, 58.9 mmol) in three portions over 30 minutes.

  • Causality Check: NBS in DMF generates a mild source of electrophilic bromine. The reaction is run at 0 °C to suppress bromination at the sterically hindered C8 position, maximizing the yield of the C6 para-product.

  • Stir for 4 hours at room temperature.

  • Validation: TLC (Hexanes:EtOAc 7:3 with 1% AcOH) will show complete consumption of the starting material.

  • Quench with 10% aqueous sodium thiosulfate (to destroy unreacted brominating species) and extract with ethyl acetate.

  • Recrystallize the crude product from toluene/heptane to remove trace amounts of the 8-bromo and 6,8-dibromo impurities, yielding pure 6-bromo-chroman-4-carboxylic acid as a white crystalline solid.

References

  • Cathepsin S inhibitor compounds (US8227468B2).
  • Disease Models & Mechanisms • Supplementary information. Semantic Scholar.[Link]

  • Chroman- and thiochroman-4-acetic acids useful in the treatment of diabetic complications (EP0230379B1).
  • Fluorination of Flavones and Chromones Using Elemental Fluorine. ACS Publications.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals The proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting the natural world. This guide pr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting the natural world. This guide provides a comprehensive, step-by-step protocol for the disposal of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid, a halogenated organic compound. As a Senior Application Scientist, my objective is to offer not just a procedure, but a framework for understanding the rationale behind each step, fostering a culture of safety and environmental responsibility within your laboratory.

This document is structured to provide immediate, actionable information while grounding the procedures in established safety principles and regulatory compliance.

Hazard Assessment and Initial Preparations

Anticipated Hazards:

  • Acute Toxicity: May be harmful if swallowed.[2]

  • Skin Irritation: Likely to cause skin irritation.[3][4]

  • Eye Irritation: Likely to cause serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[4]

Personal Protective Equipment (PPE)

Due to the identified potential hazards, the following PPE is mandatory when handling this compound for disposal:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from dust particles and potential splashes.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and potential irritation or absorption.[5]
Body Protection A lab coat.Protects clothing and skin from contamination.[5]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.Minimizes the risk of inhaling airborne particles.[3]
Required Materials for Disposal
  • Designated hazardous waste container (solid waste).

  • Hazardous waste labels.

  • Spill cleanup kit.

  • Access to an eyewash station and safety shower.[3]

Step-by-Step Disposal Protocol

The disposal of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [6][7]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation is critical for both safety and cost-effective disposal. Mixing different waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.

  • Action: Designate a specific waste container for "Halogenated Organic Solid Waste."[8][9]

  • Causality: 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid contains bromine, a halogen. Halogenated wastes require specific disposal methods, typically high-temperature incineration, and are more expensive to dispose of than non-halogenated wastes.[7][10] Mixing them contaminates the entire waste stream, escalating costs and complicating disposal.[10]

Disposal Workflow

A Step 1: Don PPE (Goggles, Gloves, Lab Coat) B Step 2: Segregate Waste (Halogenated Organic Solid Waste) A->B Safety First C Step 3: Select & Label Container (HDPE, leak-proof, secure lid) B->C Compliance & Safety D Step 4: Transfer Waste (Minimize dust generation) C->D Proper Containment E Step 5: Secure & Store Container (Closed lid, in Satellite Accumulation Area) D->E Prevent Spills & Exposure F Step 6: Arrange for Pickup (Follow institutional procedures) E->F Final Disposal Step

Caption: Workflow for the disposal of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid.

Container Selection and Labeling

The integrity of the waste container is essential to prevent leaks and ensure safe handling.

  • Action: Select a high-density polyethylene (HDPE) or other compatible container with a secure, screw-top lid for solid waste collection.[1]

  • Causality: The container must be chemically resistant to the waste to prevent degradation and potential leaks. Makeshift covers like parafilm or foil are not acceptable as they do not provide a secure seal.[1]

  • Action: As soon as the first amount of waste is added, label the container with a hazardous waste tag.[1][11] The label must include:

    • The words "Hazardous Waste."[7]

    • The full chemical name: "6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid."

    • The primary hazard(s) (e.g., Irritant, Health Hazard).[5]

    • The date waste was first added (accumulation start date).[1]

  • Causality: Accurate labeling is a regulatory requirement and provides critical safety information for everyone who handles the container, from laboratory personnel to waste disposal technicians.[12]

Waste Transfer and Storage
  • Action: Carefully transfer the solid 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid waste into the labeled container. Minimize the creation of dust.

  • Causality: Avoiding dust formation reduces the risk of inhalation and contamination of the surrounding area.[13]

  • Action: Tightly close the container lid immediately after adding the waste.[8][11] Store the container in a designated Satellite Accumulation Area (SAA).[11] The SAA should be at or near the point of generation and may require secondary containment (like a spill tray).[1][11]

  • Causality: Keeping the container closed prevents the release of vapors and protects against spills.[8] The SAA is a designated and controlled area for the short-term storage of hazardous waste, ensuring it is managed safely and in compliance with regulations.[11]

Arranging for Disposal
  • Action: Follow your institution's specific procedures to request a pickup of the hazardous waste from your laboratory's SAA.

  • Causality: Hazardous waste must be disposed of through a licensed and regulated disposal facility. Your institution's Environmental Health and Safety (EHS) department manages this process to ensure compliance with all local, state, and federal regulations.[11]

Spill and Emergency Procedures

Accidents can happen, and being prepared is a critical component of laboratory safety.

Spill Cleanup
  • For Small Spills:

    • Ensure you are wearing the appropriate PPE.

    • If the substance is a solid, gently sweep it up to avoid creating dust and place it in the designated halogenated organic solid waste container.[3]

    • The materials used for cleanup (e.g., contaminated wipes, gloves) must also be disposed of as hazardous waste in the same container.[6]

  • For Large Spills:

    • Evacuate the immediate area.

    • Alert your colleagues and your laboratory supervisor.

    • Contact your institution's EHS or emergency response team for assistance.[8]

Decision Tree for Waste Management

A Is the waste 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid? B Yes: Halogenated Organic Solid A->B Yes C No: Follow procedure for that specific chemical A->C No D Segregate into dedicated 'Halogenated Organic Solid Waste' container B->D H Do NOT mix with non-halogenated waste B->H I Do NOT dispose in regular trash or down the drain B->I E Label container with full chemical name, hazards, and accumulation date D->E F Store in Satellite Accumulation Area E->F G Arrange for EHS pickup F->G

Caption: Decision-making process for the segregation and disposal of the target compound.

Empty Container Disposal

An "empty" container that once held 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is not necessarily non-hazardous.

  • Action: Unless the container has been properly decontaminated (triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste), it should be treated as hazardous waste.[1]

  • Causality: Residual chemical can still pose a hazard. If the container is thoroughly decontaminated, the labels should be defaced, and it can then be disposed of as regular solid waste or recycled, depending on institutional policy.[6]

By adhering to these procedures, you contribute to a safer research environment and ensure that your laboratory's operations are in full compliance with environmental regulations. Always consult your institution's specific waste management guidelines and your EHS department for any questions.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell EHS. (n.d.). 7.2 Organic Solvents.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • Unknown Source. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
  • Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.
  • NextSDS. (n.d.). (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol — Chemical Substance Information.
  • ECHEMI. (n.d.). 6-Bromo-3-pyridazinecarboxylic acid SDS, 65202-51-9 Safety Data Sheets.
  • Fluorochem. (n.d.). 6-BROMO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-OL.
  • PubChem. (n.d.). 6-bromo-3,4-dihydro-2H-1-benzopyran-4-one.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET.
  • ITW Reagents. (2025, July 3). Safety data sheet.
  • Unknown Source. (2025, August 11). 1567965-64-3 - Safety Data Sheet.
  • Braskem. (n.d.). SAFETY DATA SHEET.
  • Merck. (2025, July 28). SAFETY DATA SHEET.
  • Sapphire Bioscience. (n.d.). 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid.
  • PubChemLite. (n.d.). 6-bromo-3,4-dihydro-2h-1-benzopyran-4-carboxylic acid.
  • BLDpharm. (n.d.). 405103-26-6|6-Bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid.
  • NextSDS. (n.d.). (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol — Chemical Substance Information.
  • BenchChem. (2025). Proper Disposal of 6-Bromoindolin-4-ol: A Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. (2009, September 21). 6-Bromohexanoic acid - SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 3,4-Dihydro-2H-1-benzopyran-4-carboxylic acid.

Sources

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